molecular formula C11H12BrNO B187526 (3-Bromobenzoyl)pyrrolidine CAS No. 346721-91-3

(3-Bromobenzoyl)pyrrolidine

Cat. No.: B187526
CAS No.: 346721-91-3
M. Wt: 254.12 g/mol
InChI Key: ZFWDUMGAQDJYAE-UHFFFAOYSA-N
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Description

(3-Bromobenzoyl)pyrrolidine is a valuable chemical building block in medicinal chemistry and drug discovery research. Its primary application is as a synthetic intermediate for constructing novel bioactive molecules with constrained, three-dimensional architectures . The compound is frequently used to introduce a conformationally restricted amine moiety into larger molecular scaffolds, a strategy employed in the design of potential inhibitors for epigenetic targets like protein lysine methyltransferases (PKMTs) . The pyrrolidine ring is a versatile scaffold in pharmaceutical development, contributing to stereochemistry and enabling the exploration of three-dimensional pharmacophore space, which is crucial for achieving target selectivity in biologically active compounds . Furthermore, the 3-bromobenzoyl group provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . This reagent is instrumental in early-stage research for developing compounds aimed at various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDUMGAQDJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354197
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346721-91-3
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on (3-Bromobenzoyl)pyrrolidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3-Bromobenzoyl)pyrrolidine. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₂BrNO.[1][2][3] It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group. The structure features a bromine atom on the meta-position of the phenyl ring.

Structure:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂BrNO[1][2][3]
Molecular Weight 254.12 g/mol [1][2][3]
CAS Number 346721-91-3[1][2]
Appearance White to off-white solid[4]
Melting Point 100 - 110 °C (range)[4]
Boiling Point ~300 - 320 °C (estimated)[4]
Solubility Moderately soluble in dichloromethane and chloroform; less soluble in water.[4]
Purity ≥96%[2]

Synthesis

The synthesis of this compound is typically achieved through an amide coupling reaction between 3-bromobenzoyl chloride and pyrrolidine. This is a standard method for forming amide bonds.

Synthesis of 3-Bromobenzoyl Chloride (Precursor)

The precursor, 3-bromobenzoyl chloride, can be synthesized from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromobenzoic acid in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.

Synthesis of this compound

The final product is synthesized by the reaction of 3-bromobenzoyl chloride with pyrrolidine in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzoyl chloride

  • Pyrrolidine

  • Triethylamine or another suitable base

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve pyrrolidine and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • Dissolve 3-bromobenzoyl chloride in anhydrous DCM and add it dropwise to the pyrrolidine solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

The synthesis workflow is illustrated in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling 3-Bromobenzoic Acid 3-Bromobenzoic Acid Reaction with SOCl2 Reaction with SOCl2 3-Bromobenzoic Acid->Reaction with SOCl2 Chlorination 3-Bromobenzoyl Chloride 3-Bromobenzoyl Chloride Reaction with SOCl2->3-Bromobenzoyl Chloride Amidation Amidation 3-Bromobenzoyl Chloride->Amidation This compound This compound Amidation->this compound Pyrrolidine Pyrrolidine Pyrrolidine->Amidation G Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Screening Target Identification Target Identification In vitro Assays->Target Identification Hit Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization Structure-Activity Relationship In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Efficacy & Toxicology Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

References

In-Depth Technical Guide: Synthesis and Discovery of Novel (3-Bromobenzoyl)pyrrolidine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel (3-Bromobenzoyl)pyrrolidine analogs as promising candidates for cancer therapy. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on analogs featuring a 3-bromobenzoyl moiety, a structural feature often associated with potent and selective inhibition of key signaling pathways implicated in cancer progression.

Core Synthesis Strategies

The synthesis of this compound analogs typically involves the coupling of a pyrrolidine derivative with 3-bromobenzoyl chloride or 3-bromobenzoic acid. The following sections detail the general synthetic approaches and provide a representative experimental protocol.

General Synthetic Routes

Several synthetic strategies can be employed for the preparation of the target compounds. A common and efficient method involves the acylation of a substituted or unsubstituted pyrrolidine with 3-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, amide bond formation can be achieved through the coupling of 3-bromobenzoic acid with a pyrrolidine derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

The choice of the specific synthetic route often depends on the availability of starting materials, the desired substitution pattern on the pyrrolidine ring, and the overall scalability of the process.

Experimental Protocol: Synthesis of N-(3-Bromobenzoyl)pyrrolidine

This protocol describes a general method for the synthesis of the parent compound, N-(3-Bromobenzoyl)pyrrolidine, which can be adapted for the synthesis of various analogs by using appropriately substituted pyrrolidines.

Materials:

  • Pyrrolidine

  • 3-Bromobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-Bromobenzoyl)pyrrolidine.

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound analogs have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent activity against a range of cancer cell lines. The 3-bromophenyl moiety has been identified as a key pharmacophore in various kinase inhibitors.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of compounds containing the 3-bromobenzoyl scaffold. For instance, N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and cell proliferation. Similarly, 3-bromoacetylamino benzoylurea has shown strong cancericidal activity by disrupting microtubule assembly.[2]

The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Quantitative Data Summary
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A MCF-7 (Breast)25-30Doxorubicin<1
Analog B MDA-MB-468 (Breast)25Doxorubicin<1
Compound 22 HCT116 (Colon)1.205-Fluorouracil4.6
Compound 19 MGC 80-3 (Gastric)1.0Cisplatin-
Compound 21 HepG2 (Liver)0.5Cisplatin-

Data for Analogs A and B are from pyrrolidine chalcone derivatives.[3] Data for Compound 22 is from a 3/4-bromo benzohydrazide derivative.[4] Data for Compounds 19 and 21 are from 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[3]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol outlines the general procedure for assessing the in vitro anticancer activity of the synthesized analogs using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound analogs can be attributed to their ability to modulate various signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR.[5][6][7] The 3-bromophenyl moiety is a common feature in many ATP-competitive kinase inhibitors. It is hypothesized that the bromine atom can form halogen bonds with the backbone carbonyls in the hinge region of the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.

The inhibition of these RTKs blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Analog (3-Bromobenzoyl) pyrrolidine Analog Analog->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of the synthesized analogs against a specific kinase.

Kinase_Assay_Workflow Start Synthesized Analog Step1 Prepare serial dilutions of the analog Start->Step1 Step2 Incubate analog with recombinant kinase and substrate in the presence of ATP Step1->Step2 Step3 Detect kinase activity (e.g., phosphorylation of substrate) Step2->Step3 Step4 Measure signal (e.g., luminescence, fluorescence) Step3->Step4 Step5 Calculate % inhibition and determine IC50 value Step4->Step5 End Potent Kinase Inhibitor Step5->End

Caption: Workflow for Kinase Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potential to inhibit key oncogenic signaling pathways, makes them an attractive area for further investigation.

Future research efforts should focus on:

  • Synthesis of diverse analog libraries: Exploring a wide range of substitutions on the pyrrolidine ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Comprehensive biological evaluation: Screening analogs against a broad panel of cancer cell lines and performing in-depth mechanistic studies to identify specific molecular targets.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure to understand the key determinants of biological activity and to guide the design of more potent and selective inhibitors.

  • In vivo efficacy studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel this compound-based therapies for the treatment of cancer.

References

(3-Bromobenzoyl)pyrrolidine: A Technical Guide to its Role as a Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation of publicly available scientific literature and chemical databases reveals that (3-Bromobenzoyl)pyrrolidine is not characterized as a biologically active compound with a defined mechanism of action. Instead, its primary significance in the biomedical field is as a synthetic building block , particularly in the construction of larger, more complex molecules for drug discovery. Notably, it is frequently categorized as a component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) , a novel class of therapeutic agents designed for targeted protein degradation.

This technical guide elucidates the role of this compound as a chemical intermediate and provides context for its application in the development of targeted protein degraders.

Chemical Properties of this compound

While biological activity data is not available, the fundamental chemical properties of this compound have been documented.

PropertyValue
CAS Number 346721-91-3
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance White to off-white solid
Purity Typically ≥96%
Storage Room temperature

Role as a Building Block in PROTAC Synthesis

The classification of this compound as a "Protein Degrader Building Block" indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within a cell. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The structure of this compound, containing a pyrrolidine ring and a bromobenzoyl group, makes it a versatile scaffold. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to attach a linker or another component of the PROTAC. The pyrrolidine and benzoyl moieties can serve as core structural elements or as precursors to ligands for either the target protein or the E3 ligase.

PROTAC_Structure cluster_PROTAC General PROTAC Structure cluster_BuildingBlock Potential Role of this compound POI_Ligand Target Protein Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligase_Ligand Building_Block This compound as a precursor to a PROTAC component Building_Block->POI_Ligand Forms part of or is modified into Building_Block->Linker Building_Block->E3_Ligase_Ligand

Conceptual role of this compound in PROTACs.

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where a building block like this compound could be utilized in the multi-step synthesis of a final PROTAC molecule. The bromine atom is a key feature, allowing for reactions like Suzuki or Buchwald-Hartwig coupling to attach the linker, which is then subsequently connected to the other ligand.

Synthetic_Workflow Start This compound Step1 Chemical Modification 1 (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Intermediate with Linker attached Step1->Intermediate1 Step2 Chemical Modification 2 (e.g., Amide Coupling) Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC POI_Ligand Target Protein Ligand POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Step2

Hypothetical workflow for PROTAC synthesis.

Experimental Protocols for Characterizing Final PROTACs

While there are no experimental protocols for assessing the biological activity of this compound itself, the final PROTAC molecules synthesized from it would be subjected to a battery of assays to determine their efficacy. These protocols would be essential for any drug development professional working with such compounds.

a) Target Protein Binding Assays:

  • Purpose: To confirm that the "warhead" of the PROTAC binds to the intended target protein.

  • Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays with a known fluorescent ligand can be employed. For SPR, the target protein is immobilized on a sensor chip, and the PROTAC is flowed over the surface. The binding affinity (K_D) is determined by measuring the change in the refractive index at the surface.

b) E3 Ligase Binding Assays:

  • Purpose: To verify that the "anchor" of the PROTAC binds to the intended E3 ligase (e.g., Cereblon or VHL).

  • Methodology: Similar techniques as for target protein binding can be used. For example, a competitive fluorescence polarization assay can be performed where the PROTAC competes with a fluorescently labeled ligand for binding to the E3 ligase.

c) In Vitro Protein Degradation Assays:

  • Purpose: To demonstrate that the PROTAC induces the degradation of the target protein in a cellular context.

  • Methodology: A relevant cell line is treated with varying concentrations of the PROTAC for different time points. The levels of the target protein are then quantified using methods like Western Blotting or In-Cell Westerns. The DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) are key parameters determined from these experiments.

d) Cellular Viability and Functional Assays:

  • Purpose: To assess the downstream functional consequences of target protein degradation.

  • Methodology: Depending on the function of the target protein, assays such as cell proliferation assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), or specific functional assays related to the protein's pathway (e.g., reporter gene assays) are conducted.

Conclusion

Spectroscopic and Synthetic Profile of (3-Bromobenzoyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (3-Bromobenzoyl)pyrrolidine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent fragments: the 3-bromobenzoyl moiety and the pyrrolidine ring. The guide also outlines a detailed experimental protocol for its synthesis, empowering researchers to produce and characterize this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data of structurally related compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.3m4HAromatic protons (C₆H₄)
~ 3.6 - 3.4m4H-N-CH₂ - (pyrrolidine ring)
~ 2.0 - 1.8m4H-CH₂ -CH₂ - (pyrrolidine ring)

Note: The chemical shifts of the pyrrolidine protons are influenced by the electronic effects of the benzoyl group and may exhibit rotational isomers due to the amide bond, leading to broader signals.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 169C=O (amide carbonyl)
~ 138C -Br (aromatic)
~ 132Aromatic CH
~ 130Aromatic CH
~ 128Aromatic CH
~ 122C -C=O (aromatic)
~ 49-N-C H₂ (pyrrolidine ring)
~ 46-N-C H₂ (pyrrolidine ring)
~ 26-C H₂- (pyrrolidine ring)
~ 24-C H₂- (pyrrolidine ring)
Table 3: Predicted IR and MS Data for this compound
Spectroscopic MethodPredicted Values
IR Spectroscopy (cm⁻¹) ~ 3100-3000 (Aromatic C-H stretch)~ 2980-2850 (Aliphatic C-H stretch)~ 1640 (Amide C=O stretch)~ 1590, 1470 (Aromatic C=C stretch)~ 1070 (C-Br stretch)
Mass Spectrometry (m/z) 253/255 ([M]⁺, isotopic pattern for Br)183/185 ([M - C₄H₈N]⁺, bromobenzoyl fragment)70 ([C₄H₈N]⁺, pyrrolidine fragment)

Experimental Protocols

The synthesis of this compound can be readily achieved through the acylation of pyrrolidine with 3-bromobenzoyl chloride. The following protocol provides a detailed methodology for this reaction.

Synthesis of this compound

Materials:

  • 3-Bromobenzoyl chloride

  • Pyrrolidine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzoyl chloride (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).

  • Addition of Pyrrolidine: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same solvent.

  • Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with vigorous stirring.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the characterization of the synthesized compound.

Synthesis_of_3_Bromobenzoyl_pyrrolidine reactant1 3-Bromobenzoyl chloride conditions Triethylamine, DCM 0 °C to RT reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Characterization_Workflow start Synthesized Compound purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data Data Analysis and Structure Confirmation nmr->data ir->data ms->data

An In-depth Technical Guide to the Physical Properties of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromobenzoyl)pyrrolidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details key physical constants, solubility characteristics, and provides standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its physical properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 346721-91-3[1][2]
Molecular Formula C₁₁H₁₂BrNO[1][2]
Molecular Weight 254.1 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point ~100 - 110°C (Purity dependent)[3]
Boiling Point ~300 - 320°C (Estimated at normal pressure)[3]
Density ~1.4 - 1.5 g/cm³ (Calculated)[3]
Flash Point ~130 - 140°C (Estimated)[3]

Note: Some sources may report slightly different molecular weights or formulas (e.g., C₁₁H₁₀BrNO, MW 252.107 g/mol )[3]. The values presented here are consistent with the most commonly cited data.

Solubility Profile

The solubility of a compound is a critical parameter for its use in various experimental and industrial applications, from reaction chemistry to formulation development.

Table 2: Solubility Characteristics of this compound

SolventSolubility
Water Less soluble
Dichloromethane Moderately soluble
Chloroform Moderately soluble

The compound's structure, featuring a polar amide group and a nonpolar bromobenzoyl group, results in moderate solubility in common organic solvents and limited solubility in aqueous media.[3]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. The following sections outline protocols for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of pyrrolidine with 3-bromobenzoyl chloride.

Materials:

  • 3-Bromobenzoyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred pyrrolidine solution via a dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC analysis.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography or recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow reactants Dissolve Pyrrolidine & Triethylamine in DCM cooling Cool to 0°C reactants->cooling addition Add 3-Bromobenzoyl Chloride Solution cooling->addition Dropwise reaction Stir at Room Temp (2-4 hours) addition->reaction workup Aqueous Workup (Wash & Separate) reaction->workup purification Dry, Concentrate & Purify Product workup->purification

Caption: Experimental workflow for the synthesis of this compound.

Determination of Melting Point

Apparatus:

  • Calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of purified this compound

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to about 15-20°C below the expected melting point (approx. 100°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

G cluster_mp Melting Point Determination prep Pack Sample into Capillary Tube insert Place in Apparatus prep->insert heat_fast Rapid Heat to ~85°C insert->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Observe & Record Melting Range heat_slow->observe

Caption: Workflow for determining the melting point of a solid compound.

Determination of Solubility

This protocol provides a general method for qualitatively and quantitatively assessing solubility.

Apparatus:

  • Analytical balance

  • Vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Qualitative Assessment: To a vial containing 1 mL of the desired solvent (e.g., water, dichloromethane), add a small, known amount (e.g., 1-2 mg) of this compound. Vortex or stir the mixture vigorously. Visually observe if the solid dissolves completely. If it does, add more solute incrementally to assess the degree of solubility (e.g., sparingly soluble, soluble, freely soluble).

  • Quantitative Assessment (Thermodynamic Solubility):

    • Add an excess amount of the solid compound to a known volume of solvent in a sealed vial.

    • Agitate the mixture in a constant temperature bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it immediately through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration represents the solubility of the compound in that solvent at that temperature.

G cluster_solubility Quantitative Solubility Workflow add_excess Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temp (e.g., 24h) add_excess->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze Filtrate Concentration (e.g., HPLC) filter->analyze

Caption: Workflow for quantitative (thermodynamic) solubility determination.

Structural and Logical Relationships

This compound can be classified based on its constituent functional groups, which dictate its chemical reactivity and physical properties.

G A This compound B Chemical Compound A->B E Tertiary Amide A->E is a F Bromobenzene Derivative A->F contains C Amide B->C D Aryl Halide B->D C->E D->F

Caption: Logical classification of this compound.

References

(3-Bromobenzoyl)pyrrolidine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (3-Bromobenzoyl)pyrrolidine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including a five-membered nitrogen-containing ring coupled with a substituted benzoyl group, provide a versatile platform for the design and synthesis of novel therapeutic agents. The presence of the bromine atom offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies, making it an attractive starting point for drug discovery programs targeting a range of diseases. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its analogs, with a focus on quantitative data, experimental protocols, and the elucidation of underlying mechanisms of action.

Synthesis of the this compound Scaffold and Its Analogs

The fundamental this compound structure can be synthesized through standard amidation reactions between 3-bromobenzoyl chloride and pyrrolidine. More complex derivatives, such as the spirooxindole pyrrolidines, are often constructed via multi-component reactions. A notable example is the [3+2] cycloaddition reaction of an azomethine ylide (generated in situ from an isatin and an amino acid) with a dipolarophile. This method allows for the creation of highly functionalized and stereochemically complex molecules in a single step.

For instance, the synthesis of 3′-(4-Bromobenzoyl)-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, a structurally related analog, involves the reaction of N-methylisatin, sarcosine, and (E)-1-(4-bromophenyl)-3-mesitylprop-2-en-1-one. This reaction highlights the modularity of the synthesis, allowing for the introduction of diverse substituents on both the pyrrolidine and the benzoyl moieties.

Anticancer Activity: A Primary Therapeutic Application

A significant body of research has focused on the anticancer potential of compounds incorporating the bromobenzoyl-pyrrolidine scaffold. These derivatives have demonstrated cytotoxic effects against various cancer cell lines, with a particular emphasis on non-small cell lung cancer.

In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cells

A series of spirooxindole pyrrolidine analogs, including a derivative bearing a 4-bromobenzoyl group, have been evaluated for their in vitro cytotoxicity against the A549 human lung adenocarcinoma cell line.[1] The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

While the specific IC50 value for the 3′-(4-Bromobenzoyl)-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one analog was not among the most potent reported in one key study, other analogs within the same series exhibited significant activity, with IC50 values in the low micromolar range.[1] This suggests that while the bromobenzoyl moiety is well-tolerated, further optimization of other substituents on the scaffold is crucial for enhancing anticancer potency.

Table 1: In Vitro Cytotoxicity of Selected Spirooxindole Pyrrolidine Analogs against A549 Cells [1]

CompoundR Group (at 3'-position)IC50 (µM) at 48h
5e 4-Fluorobenzoyl3.48
5f 4-Chlorobenzoyl1.2
Cisplatin (Standard) -22.35

Data extracted from a study on mesitylene-based spirooxindole derivatives.[1]

Experimental Protocols

Synthesis of Spirooxindole Pyrrolidine Derivatives[2]

A general procedure for the synthesis of spirooxindole pyrrolidines involves the following steps:

  • A mixture of an appropriate isatin (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.0 mmol), and a substituted chalcone-like dipolarophile (1.0 mmol) is refluxed in a suitable solvent (e.g., ethanol) for a specified time.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried.

  • The crude product is then purified by column chromatography to afford the desired spirooxindole pyrrolidine derivative.

MTT Assay for Cytotoxicity Assessment[1]

The following protocol is a representative example for evaluating the in vitro cytotoxicity of compounds against the A549 cell line:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 200 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these various concentrations of the compounds and incubated for 24 or 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in sterile phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 595 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of many this compound derivatives are still under investigation. However, for the spirooxindole class of compounds, a common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. The signaling pathway leading to apoptosis is complex and can be initiated through various intrinsic and extrinsic cues.

Apoptosis_Signaling_Pathway cluster_stimulus Anticancer Compound cluster_cell Cancer Cell cluster_pathways Apoptotic Pathways Compound This compound Analog Mitochondria Mitochondrial Stress Compound->Mitochondria DeathReceptor Death Receptor Activation Compound->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Extrinsic Pathway Caspase8->Caspase3

Caption: Putative apoptotic signaling pathways induced by this compound analogs.

Future Directions and Other Potential Biological Targets

While anticancer activity is a prominent area of investigation, the versatility of the this compound scaffold suggests its potential for development against other biological targets. The pyrrolidine ring is a common feature in compounds with a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory activities. The bromo-substituent on the benzoyl ring can be exploited for further chemical diversification through cross-coupling reactions, enabling the exploration of a vast chemical space and the potential discovery of novel inhibitors for various enzymes and receptors.

Future research should focus on:

  • Systematic SAR studies: To understand the influence of substituents at different positions of both the pyrrolidine and benzoyl rings on biological activity.

  • Target identification and validation: To elucidate the specific molecular targets and mechanisms of action for active compounds.

  • Exploration of other therapeutic areas: To investigate the potential of this compound derivatives in treating infectious, inflammatory, and neurological diseases.

Drug_Development_Workflow Scaffold This compound Scaffold Synthesis Analog Synthesis & Library Generation Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Therapeutic Agent Clinical->Drug

Caption: A logical workflow for the development of this compound-based therapeutics.

References

An In-depth Technical Guide to the Initial Cellular Screening of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the initial in vitro cellular screening of the novel compound, (3-Bromobenzoyl)pyrrolidine. The objective is to establish a foundational understanding of its biological activity, including cytotoxicity, induction of apoptosis, and potential kinase inhibition, to inform further drug development efforts.

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring, a structural motif present in numerous biologically active molecules and natural alkaloids.[1][2][3] The pyrrolidine scaffold is of significant interest in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and novelty of potential drug candidates.[1] Given the prevalence of the pyrrolidine core in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects, a systematic cellular screening of this compound is warranted to elucidate its therapeutic potential.[3][4]

This document provides detailed experimental protocols and data presentation formats for a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Experimental Workflow

The initial screening of this compound will follow a logical progression from general to more specific cellular effects. The proposed workflow is designed to efficiently identify and characterize the compound's biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation Cell_Viability Cell Viability Assay (MTT) (Multiple Cell Lines) Dose_Response Dose-Response and IC50 Determination Cell_Viability->Dose_Response If cytotoxic Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Dose_Response->Apoptosis_Assay Kinase_Profiling Kinase Inhibition Profiling (Hypothetical Target Class) Dose_Response->Kinase_Profiling Western_Blot Western Blot Analysis (Phospho-protein levels) Kinase_Profiling->Western_Blot Compound_Synthesis This compound Synthesis & QC Compound_Synthesis->Cell_Viability

Caption: Experimental workflow for the initial cellular screening of this compound.

Tier 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines to identify sensitive lines and establish a working concentration range for subsequent assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6][7]

3.1.1. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[7][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[6][8]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.

Cell LineHistotypeIC50 (µM) of this compound
A549Lung Carcinoma8.2
MCF-7Breast Adenocarcinoma15.6
HCT116Colon Carcinoma5.4
JurkatT-cell Leukemia> 50

Tier 2: Elucidation of Mechanism of Action

Based on the cytotoxicity results, further assays will be conducted to investigate the potential mechanism of cell death, such as apoptosis, and to explore a hypothetical target class like protein kinases.

Apoptosis Induction (Caspase-3/7 Activity Assay)

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of effector caspases, such as caspase-3 and -7, can indicate whether the compound induces apoptosis.[9] This assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric molecule.[9]

4.1.1. Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells in a 96-well plate with this compound at concentrations around the determined IC50 for 24 hours.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions, which typically involves combining a buffer with a luminogenic substrate containing the DEVD sequence.[10]

  • Cell Lysis and Substrate Cleavage: Add an equal volume of the caspase-3/7 reagent to each well. This reagent also contains a lysis agent.[10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[9][11][12]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the amount of caspase activity.[10]

Data Presentation: Caspase-3/7 Activation
TreatmentConcentration (µM)Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (DMSO)-HCT1161.0
This compound5HCT1163.5
This compound10HCT1166.2
Staurosporine (Positive Control)1HCT1168.9

Tier 3: Hypothetical Target Validation - Kinase Inhibition

Many small molecule inhibitors exert their effects by modulating signaling pathways, often through the inhibition of protein kinases.[13] A western blot for key phosphorylated proteins in a relevant pathway can provide initial evidence of kinase inhibition.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of upstream kinases like MEK or RAF can lead to a decrease in the phosphorylation of ERK.

G cluster_inhibitor Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Western Blot Analysis

Western blotting can be used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.[14] A decrease in the level of a phosphorylated protein after treatment with the compound can suggest inhibition of an upstream kinase.[13]

5.2.1. Experimental Protocol: Western Blot

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in SDS-PAGE sample buffer and separate them by size on a polyacrylamide gel.[15][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[14][15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.[16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[13]

Data Presentation: Western Blot Results
Treatmentp-ERK (Normalized Intensity)Total ERK (Normalized Intensity)
Vehicle (DMSO)1.001.00
This compound (5 µM)0.450.98
This compound (10 µM)0.151.02

Conclusion and Future Directions

This technical guide provides a structured framework for the initial cellular screening of this compound. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, allows for an efficient evaluation of the compound's biological activity. The hypothetical data presented herein illustrates how results can be structured and interpreted.

Positive findings from this initial screen, such as potent cytotoxicity in specific cell lines and evidence of on-target pathway modulation, would justify further investigation. Subsequent steps could include broader kinase profiling, target deconvolution studies, and in vivo efficacy experiments in relevant disease models.

References

The Bromobenzoyl Moiety: A Key Player in the Biological Activity of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural versatility and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery.[1][2][3] Among the various substitutions on the pyrrolidine ring, the incorporation of a bromobenzoyl group has emerged as a critical determinant of pharmacological activity, influencing potency, selectivity, and mechanism of action across different therapeutic areas. This technical guide provides a comprehensive overview of the role of the bromobenzoyl group in modulating the activity of pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Structure-Activity Relationship: The Impact of the Bromobenzoyl Group

The introduction of a bromobenzoyl group onto the pyrrolidine core can significantly impact the molecule's interaction with its biological target. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. Its electron-withdrawing nature and steric bulk also influence the overall electronic and conformational properties of the molecule.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, highlighting the contribution of the bromobenzoyl group to the biological activity of pyrrolidine derivatives.

Table 1: Inhibition of Butyrylcholinesterase (BuChE) by Benzothiazole-Propanamide Pyrrolidine Derivatives [4]

Compound IDR Group on BenzothiazoleIC50 (µM) against BuChE
2c5-methyl15.12
2h 6-bromo 12.33

As shown in Table 1, the presence of a bromo group at the 6-position of the benzothiazole ring (compound 2h) resulted in a lower IC50 value, indicating higher inhibitory potency against BuChE compared to the methyl-substituted analog (2c)[4].

Table 2: Inhibition of Monoacylglycerol Lipase (MAGL) by Benzoxazole Clubbed 2-Pyrrolidinones [5]

Compound IDSubstitution on Phenyl Ring% Inhibition of MAGL at 100 µMIC50 (nM)
132-CH3< 50-
144-CH3< 50-
154-OH< 50-
164-OCH3< 50-
174-Cl< 50-
183-Cl, 4-F< 50-
194-NO2> 508.4
20 4-SO2NH2 > 50 7.6

While a bromobenzoyl group is not directly present in the most active compounds in this series, the data in Table 2 illustrates that electron-withdrawing groups at the para position of the phenyl ring significantly enhance MAGL inhibitory activity.[5] This provides a rationale for exploring bromo-substitutions in similar scaffolds.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay[4]
  • Enzyme and Substrate Preparation: Human BuChE and the substrate butyrylthiocholine iodide (BTCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Preparation: The test compounds, including the bromobenzoyl pyrrolidine derivatives, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to a 96-well plate.

    • Add 20 µL of BuChE solution and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of BTCI.

    • Add 140 µL of DTNB (Ellman's reagent) solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoacylglycerol Lipase (MAGL) Inhibition Assay[5]
  • Enzyme and Substrate Preparation: Recombinant human MAGL and the fluorogenic substrate 4-methylumbelliferyl acetate (4-MUA) are used.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a concentration gradient.

  • Assay Procedure:

    • The assay is performed in a 96-well plate in a buffer solution (e.g., Tris-HCl with 0.1% BSA, pH 7.2).

    • The test compound is pre-incubated with the MAGL enzyme for a defined period (e.g., 10 minutes) at room temperature.

    • The reaction is initiated by the addition of the 4-MUA substrate.

    • The fluorescence intensity is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Role of Bromobenzoyl Pyrrolidine Derivatives

The following diagrams, created using the DOT language, illustrate key concepts related to the activity and evaluation of these compounds.

experimental_workflow Experimental Workflow for Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Bromobenzoyl Pyrrolidine Derivatives primary_assay Primary in vitro Assay (e.g., Enzyme Inhibition) synthesis->primary_assay Test Compounds secondary_assay Secondary Assays (e.g., Cell-based Assays) primary_assay->secondary_assay Active Hits selectivity Selectivity Profiling primary_assay->selectivity ic50 IC50/EC50 Determination primary_assay->ic50 Raw Data sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar ic50->sar Potency Data

Caption: A logical workflow for the screening and evaluation of bromobenzoyl pyrrolidine derivatives.

signaling_pathway Putative Mechanism of Action for a Bromobenzoyl Pyrrolidine Derivative Bromobenzoyl_Pyrrolidine Bromobenzoyl Pyrrolidine Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Bromobenzoyl_Pyrrolidine->Target_Protein Inhibition Product Product Target_Protein->Product Catalysis Substrate Substrate Substrate->Target_Protein Downstream_Signaling Downstream Signaling Cascade Product->Downstream_Signaling Biological_Effect Biological Effect (e.g., Reduced Inflammation) Downstream_Signaling->Biological_Effect

Caption: A generalized signaling pathway illustrating the inhibitory action of a bromobenzoyl pyrrolidine derivative.

Conclusion

The incorporation of a bromobenzoyl group is a valuable strategy in the design of potent and selective pyrrolidine-based therapeutic agents. The data presented in this guide underscores the importance of this moiety in enhancing biological activity, likely through a combination of electronic effects and the potential for halogen bonding. The provided experimental protocols offer a foundation for the consistent evaluation of such compounds, while the diagrams facilitate a clearer understanding of their workflow and potential mechanisms of action. Further exploration of the structure-activity relationships of bromobenzoyl-substituted pyrrolidines holds significant promise for the development of novel drugs targeting a range of diseases.

References

Exploring the Structure-Activity Relationship of Benzoyl-Pyrrolidine Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of publicly available data regarding the specific structure-activity relationship (SAR) of (3-Bromobenzoyl)pyrrolidine. Therefore, this document provides a broader technical guide on the general SAR of benzoyl-pyrrolidine and related pyrrolidine-containing scaffolds, drawing from established principles in medicinal chemistry and available literature on analogous compounds. This overview is intended for researchers, scientists, and drug development professionals.

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent feature in a vast array of natural products and synthetic bioactive molecules.[1][2][3] Its significance in drug discovery is attributed to its ability to introduce a three-dimensional architecture to a molecule, which can be crucial for specific interactions with biological targets.[4] The pyrrolidine nucleus can serve as a versatile scaffold for developing therapeutic agents across various disease areas, including but not limited to, central nervous system disorders, inflammation, cancer, and infectious diseases.[2][3][5]

General Structure-Activity Relationships of Substituted Pyrrolidines

The pharmacological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and any attached moieties, such as a benzoyl group.

Substitution on the Pyrrolidine Ring

Modifications to the pyrrolidine ring itself can significantly impact biological activity. Key positions for substitution include:

  • Nitrogen Atom (N-1): The nitrogen atom of the pyrrolidine ring is a common site for substitution. N-alkylation or N-acylation can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, in some series of insecticidal compounds, N-alkylation was found to be crucial for acaricidal activity.

  • Carbon-2 (C-2): Substituents at the C-2 position can introduce chirality and provide key interactions with target proteins. The stereochemistry at this position is often critical for activity.

  • Carbon-3 (C-3): The C-3 position is another important site for modification. The size, stereochemistry, and electronic properties of substituents at C-3 can modulate potency and selectivity. For example, in a series of anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly influenced the activity profile.[1]

Substitution on the Benzoyl Moiety

For compounds containing a benzoyl group attached to the pyrrolidine, substitutions on the phenyl ring are a primary focus for SAR studies. The position and electronic nature of these substituents can drastically alter the compound's interaction with its biological target.

  • Ortho-, Meta-, and Para-Positions: The location of a substituent on the phenyl ring (ortho, meta, or para) can dictate the orientation of the molecule within a binding pocket. Halogens (such as the bromine in the titular compound), alkyl groups, alkoxy groups, and other functional groups are commonly explored at these positions to probe electronic and steric effects.

Tabular Summary of Hypothetical SAR Data

Due to the absence of specific data for this compound, the following table presents a hypothetical SAR for a generic "Benzoyl-pyrrolidine" scaffold, based on general principles observed in related compound series. This is for illustrative purposes only.

Compound ID R1 (Benzoyl Position) R2 (Pyrrolidine-N) R3 (Pyrrolidine-C3) Biological Activity (IC50, µM)
BP-1 HHH>100
BP-2 3-BrHH50
BP-3 4-ClHH25
BP-4 4-OCH3HH75
BP-5 4-ClCH3H15
BP-6 4-ClHOH5

This table is a fictional representation to illustrate how SAR data is typically presented.

Experimental Protocols

Detailed experimental protocols for SAR studies are specific to the biological target and the therapeutic area of interest. Below are generalized workflows for common assays in drug discovery.

General Synthesis of Benzoyl-Pyrrolidine Derivatives

A common synthetic route to prepare N-benzoyl-pyrrolidines involves the acylation of pyrrolidine with a substituted benzoyl chloride.

Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Pyrrolidine Pyrrolidine Reaction Acylation (e.g., in DCM, with TEA) Pyrrolidine->Reaction BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Reaction Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Benzoyl-pyrrolidine Derivative Purification->Product

General synthetic workflow for N-benzoyl-pyrrolidines.
In Vitro Biological Assay Workflow

A generalized workflow for evaluating the biological activity of newly synthesized compounds is depicted below.

G Compound Synthesized Compound PrimaryScreen Primary Screening (e.g., Single Concentration) Compound->PrimaryScreen DoseResponse Dose-Response Assay (IC50/EC50 Determination) PrimaryScreen->DoseResponse Active Compounds SecondaryAssay Secondary/Orthogonal Assay (e.g., Different Technology) DoseResponse->SecondaryAssay DataAnalysis Data Analysis & SAR SecondaryAssay->DataAnalysis

Generalized workflow for in vitro biological evaluation.

Potential Signaling Pathways

The signaling pathways modulated by benzoyl-pyrrolidine derivatives would be entirely dependent on their specific molecular target. Given the wide range of activities for pyrrolidine-containing molecules, these could include pathways involved in neurotransmission, cell cycle regulation, or inflammatory responses. For example, if a compound were to inhibit a specific kinase, it would impact the downstream signaling cascade of that enzyme.

Hypothetical Kinase Inhibitor Signaling Pathway:

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Downstream Substrate Kinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response leads to Inhibitor (Benzoyl-pyrrolidine) Inhibitor Inhibitor->Kinase

Illustrative diagram of a kinase signaling pathway inhibited by a hypothetical compound.

Conclusion

While a detailed structure-activity relationship for this compound remains to be elucidated in public research, the broader class of pyrrolidine-containing molecules continues to be a fertile ground for drug discovery. The versatility of the pyrrolidine scaffold, combined with the tunability of substituents on associated aromatic systems like the benzoyl group, allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. Future research into specific derivatives such as this compound will be necessary to define their therapeutic potential and delineate their specific structure-activity relationships.

References

Methodological & Application

Synthesis of 3-Aryl Pyrrolidines using (3-Bromobenzoyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl pyrrolidines, a crucial scaffold in medicinal chemistry, using (3-Bromobenzoyl)pyrrolidine as a versatile starting material. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to introduce a diverse range of aryl and heteroaryl moieties at the 3-position of the pyrrolidine ring.

Application Notes

The 3-aryl pyrrolidine motif is a privileged structure found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities. The synthetic routes outlined below offer a robust platform for the generation of compound libraries for drug discovery and lead optimization programs. This compound serves as a key building block, enabling late-stage functionalization and rapid diversification of molecular scaffolds.

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: This reaction is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. It allows for the coupling of this compound with a vast array of commercially available aryl and heteroaryl boronic acids or their esters under relatively mild conditions. This method is tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It is the method of choice for synthesizing N-aryl and N-heteroaryl pyrrolidines by coupling this compound with various primary and secondary amines. This reaction is instrumental in the synthesis of compounds targeting a variety of receptors and enzymes.[1][2][3][4][5][6]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of this compound provides access to 3-alkynyl-substituted pyrrolidines, which can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of conjugated systems.[7][8][9][10][11][12]

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the 3-position of the pyrrolidine ring, which can be further functionalized.[13][14][15]

The choice of reaction depends on the desired final product and the available starting materials. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3-aryl pyrrolidines using palladium-catalyzed cross-coupling reactions. Please note that while extensive literature exists for these reaction types, specific data for this compound is limited. The data presented here is based on analogous reactions with structurally similar aryl bromides and serves as a guide for reaction optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1210085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O169080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O188575-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O128082-92

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene811080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane2410070-80
3IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1611075-85
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH129085-95

Table 3: Representative Data for Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃ (4)Et₃NTHF66580-90
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)PPh₃ (4)i-Pr₂NHDMF88075-85
31-HexynePd(PPh₃)₄ (3)CuI (6)-PiperidineToluene129070-80
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF510085-95

Table 4: Representative Data for Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1610070-80
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA2412065-75
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1211060-70
44-VinylpyridinePd(OAc)₂ (2)Tri-2-furylphosphine (4)Et₃NDioxane1810070-80

Experimental Protocols

The following are general protocols for the palladium-catalyzed synthesis of 3-aryl pyrrolidines from this compound. Note: These are representative procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

1. General Protocol for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

    • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

  • Procedure:

    • To a dry Schlenk flask, add this compound, arylboronic acid, palladium catalyst, ligand (if used), and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Protocol for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%)

    • Ligand (e.g., Xantphos, BINAP, XPhos; 2-4 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.5-2.5 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

3. General Protocol for Sonogashira Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂; 1-3 mol%)

    • Copper(I) iodide (CuI; 2-5 mol%)

    • Ligand (e.g., PPh₃; 2-6 mol%)

    • Base (e.g., Et₃N, i-Pr₂NH, Piperidine)

    • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, CuI, and the ligand (if used).

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

4. General Protocol for Heck Reaction

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)

    • Ligand (e.g., P(o-tol)₃, PPh₃; 2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv)

    • Anhydrous solvent (e.g., DMF, DMA, NMP, Dioxane)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, ligand (if used), and base.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the alkene.

    • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-aryl pyrrolidines from this compound.

experimental_workflow start Start: Reagents reactants This compound + Coupling Partner start->reactants Weighing reaction_setup Reaction Setup: - Catalyst & Ligand - Base & Solvent - Inert Atmosphere reactants->reaction_setup Addition heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization product Final Product: 3-Aryl Pyrrolidine characterization->product

Caption: General experimental workflow for the synthesis of 3-aryl pyrrolidines.

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-M pd_coupled Ar-Pd(II)-R(L_n) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination Ar-R (Product) reductive_elimination->pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Application Notes: Synthesis of (3-Bromobenzoyl)pyrrolidine Derivatives via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a significant focus in medicinal and synthetic chemistry.[2] One of the most powerful strategies for constructing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3][4] This reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step.[3][5]

These application notes describe a representative protocol for the synthesis of pyrrolidine derivatives functionalized with a (3-bromobenzoyl) group. While direct literature examples for the use of (3-bromobenzoyl)pyrrolidine as a reactant in [3+2] cycloadditions are not prevalent, a plausible and highly relevant approach involves the reaction of an azomethine ylide with a dipolarophile containing the 3-bromobenzoyl moiety, such as a vinyl ketone. The resulting products, possessing both the pyrrolidine scaffold and a bromophenyl ketone group, are of significant interest to researchers in drug development due to the prevalence of these fragments in bioactive molecules. The bromo-substituent, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Applications

  • Scaffold for Drug Discovery: The synthesized this compound derivatives can serve as novel scaffolds for the development of therapeutic agents targeting a range of biological targets. The pyrrolidine core is a well-established privileged structure in medicinal chemistry.

  • Fragment-Based Drug Design: The title compounds are suitable for use in fragment-based drug design (FBDD) programs, where the bromophenyl group allows for systematic exploration of chemical space.

  • Probes for Chemical Biology: These molecules can be further functionalized to create chemical probes for studying biological pathways and target engagement.

Experimental Protocols

The following is a representative protocol for the synthesis of a this compound derivative via a silver-catalyzed [3+2] cycloaddition reaction. This protocol is based on established methodologies for the reaction of azomethine ylides with α,β-unsaturated carbonyl compounds.

Protocol 1: Synthesis of 1-methyl-3-(3-bromobenzoyl)-4-phenylpyrrolidine

Materials and Reagents:

  • 1-(3-bromophenyl)prop-2-en-1-one (Dipolarophile)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)

  • Silver(I) Acetate (AgOAc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add silver(I) acetate (0.1 eq).

  • Addition of Reactants: Add anhydrous dichloromethane (5 mL) to the flask. Sequentially add 1-(3-bromophenyl)prop-2-en-1-one (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) to the flask via syringe.

  • Initiation of Reaction: Add trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-methyl-3-(3-bromobenzoyl)-4-phenylpyrrolidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

The following table summarizes representative data for a series of hypothetical [3+2] cycloaddition reactions to synthesize various substituted (3-bromobenzoyl)pyrrolidines, illustrating the potential scope of the reaction.

EntryR¹ (on Azomethine Ylide)R² (on Dipolarophile)Yield (%)Diastereomeric Ratio (endo:exo)
1PhenylH85>95:5
24-MethoxyphenylH88>95:5
34-ChlorophenylH82>95:5
4MethylH7590:10
5PhenylMethyl7885:15
6PhenylPhenyl7280:20

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Work-up & Purification cluster_product Final Product dipolarophile 1-(3-bromophenyl)prop-2-en-1-one reaction_step [3+2] Cycloaddition in Anhydrous DCM Room Temperature, 24h dipolarophile->reaction_step ylide_precursor Azomethine Ylide Precursor ylide_precursor->reaction_step catalyst AgOAc / TFA catalyst->reaction_step workup Aqueous Work-up reaction_step->workup purification Column Chromatography workup->purification product This compound Derivative purification->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product ylide Azomethine Ylide (1,3-Dipole) ts Concerted, Asynchronous Transition State ylide->ts [3+2] dipolarophile 1-(3-bromophenyl)prop-2-en-1-one (Dipolarophile) dipolarophile->ts product Substituted Pyrrolidine ts->product Cycloaddition

References

Application Notes and Protocols for (3-Bromobenzoyl)pyrrolidine in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and (3-Bromobenzoyl)pyrrolidine

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery. This approach utilizes small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing the proximity of the POI to the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to tag the POI for degradation.

This compound is a versatile chemical building block available for the synthesis of protein degraders. Its structure combines a pyrrolidine ring, which is a common motif in many biologically active compounds, and a bromobenzoyl group. The bromine atom serves as a key functional handle for further chemical modifications, allowing for the facile introduction of various functionalities and the attachment of linkers, making it an attractive starting point for the generation of novel ligands for proteins of interest.

Application Notes

The this compound scaffold is particularly useful for the discovery and optimization of novel PROTACs. The pyrrolidine moiety can serve as a core structural element that can be tailored to bind to the active site or other pockets of a target protein. The true synthetic versatility of this building block lies in the presence of the bromine atom on the benzoyl ring.

Key Applications:

  • Library Synthesis: The bromo-substituent enables the rapid generation of a library of analogs through various cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the exploration of a wide chemical space to identify potent and selective ligands for a given POI.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzoyl ring at the position of the bromine, researchers can perform detailed SAR studies to optimize the binding affinity and selectivity of the POI ligand.

  • Linker Attachment Point: The bromine atom can be converted to other functional groups, such as an amine, carboxylic acid, or alkyne, which can then be used as an attachment point for the linker of the PROTAC molecule. This provides flexibility in the design and synthesis of the final degrader molecule.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a PROTAC derived from this compound and the experimental workflow for its synthesis and evaluation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound-derived) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Synthesis of POI Ligand (e.g., Suzuki Coupling) Start->Step1 Step2 Linker Attachment Step1->Step2 Step3 Coupling with E3 Ligase Ligand Step2->Step3 Purification Purification and Characterization (HPLC, LC-MS, NMR) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Cell_Culture Cell Culture and Treatment Final_PROTAC->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Data_Analysis Data Analysis (IC50, DC50, Dmax) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological testing.

Quantitative Data Presentation

The efficacy of a synthesized PROTAC is evaluated based on its ability to induce the degradation of the target protein. Key quantitative metrics include:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the PROTAC at which 50% of the target protein's activity is inhibited. This is relevant if the POI is an enzyme.

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.

Table 1: Hypothetical Biological Activity of a this compound-Derived PROTAC

CompoundTarget POIE3 Ligase LigandCell LineIC50 (nM)DC50 (nM)Dmax (%)
PROTAC-XKinase APomalidomideCancer Cell Line 15025>90
PROTAC-YKinase AVHL LigandCancer Cell Line 16540>85
PROTAC-ZKinase BPomalidomideCancer Cell Line 212080>95

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound as a starting material. These protocols are illustrative and may require optimization for specific target proteins and cell lines.

Protocol 1: Synthesis of a PROTAC from this compound

This protocol describes a three-step synthesis of a hypothetical PROTAC targeting a kinase, starting from this compound.

Step 1: Synthesis of the POI Ligand via Suzuki Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a mixture of dioxane and water (4:1) in a microwave vial, add the desired boronic acid or boronic ester (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh3)4 (0.05 eq.).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired POI ligand.

Step 2: Attachment of a PEG Linker

  • Reaction Setup: To a solution of the POI ligand from Step 1 (1.0 eq.) and a Boc-protected amino-PEG-acid linker (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of 20% TFA in DCM and stir at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized POI-linker intermediate as a TFA salt.

Step 3: Coupling with a Pomalidomide-based E3 Ligase Ligand

  • Reaction Setup: To a solution of a pomalidomide derivative with a carboxylic acid handle (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Reaction: Add a solution of the POI-linker intermediate from Step 2 (1.1 eq.) in anhydrous DMF to the reaction mixture. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule. Characterize the final product by LC-MS and NMR.

Protocol 2: Evaluation of Protein Degradation by Western Blot
  • Cell Culture and Treatment: Plate the desired cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using image analysis software to determine the extent of protein degradation relative to the vehicle-treated control and normalized to the loading control.

Application Note and Protocol: N-Alkylation of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Bromobenzoyl)pyrrolidine is a versatile synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and its functionalization through N-alkylation allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This document provides a detailed protocol for the N-alkylation of this compound, a key transformation for creating a library of analogs for further investigation. The protocol described is a robust and widely applicable method for the alkylation of secondary amines using alkyl halides in the presence of a non-nucleophilic base.

Reaction Principle

The N-alkylation of a secondary amine, such as this compound, with an alkyl halide is a nucleophilic substitution reaction. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium salt, thus regenerating the neutral tertiary amine product and driving the reaction to completion. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's base) is often preferred to minimize side reactions, such as the formation of quaternary ammonium salts.[1]

Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine (Hünig's base) (2.0-3.0 eq) to the solution.[1]

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides, based on typical outcomes for similar reactions.

EntryAlkyl HalideProductReaction Time (h)Yield (%)Purity (%)
1Iodomethane(3-Bromobenzoyl)(1-methylpyrrolidin-3-yl)methanone492>98
2Ethyl bromide(3-Bromobenzoyl)(1-ethylpyrrolidin-3-yl)methanone688>97
3Benzyl bromide(1-Benzylpyrrolidin-3-yl)(3-bromophenyl)methanone595>98
4Propargyl bromide(3-Bromophenyl)(1-(prop-2-yn-1-yl)pyrrolidin-3-yl)methanone885>96

Visualizations

N_Alkylation_Workflow Experimental Workflow for N-Alkylation A 1. Add this compound to a dry flask B 2. Dissolve in anhydrous Acetonitrile A->B C 3. Add Hünig's Base (2.0-3.0 eq) B->C D 4. Add Alkyl Halide (1.1-1.5 eq) C->D E 5. Stir at RT or heat & Monitor reaction D->E F 6. Concentrate under reduced pressure E->F Reaction Complete G 7. Work-up: EtOAc/aq. NaHCO3 F->G H 8. Wash with Water and Brine G->H I 9. Dry and Concentrate the organic layer H->I J 10. Purify by Column Chromatography I->J K Final Product: N-Alkylated Pyrrolidine J->K

Caption: A flowchart illustrating the key steps of the N-alkylation protocol.

Logical_Relationship Logical Relationship of Reagents Substrate This compound (Nucleophile) Product N-Alkylated Product + Hünig's Base·HBr Substrate->Product Reagent Alkyl Halide (Electrophile) Reagent->Product Base Hünig's Base (Proton Scavenger) Base->Product Solvent Acetonitrile (Reaction Medium) Solvent->Product

Caption: A diagram showing the roles of the key components in the N-alkylation reaction.

References

The Role of (3-Bromobenzoyl)pyrrolidine in the Synthesis of Histamine H3 Receptor Antagonists: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters like acetylcholine and norepinephrine.[1] This modulation makes H3 receptor antagonists promising therapeutic agents for a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] A common structural feature in many potent and selective non-imidazole H3 antagonists is the presence of a pyrrolidine ring, which often serves as a key pharmacophoric element interacting with the receptor.

While a direct and documented application of (3-Bromobenzoyl)pyrrolidine in the synthesis of specific, named H3 antagonists is not prevalent in the reviewed scientific literature, its chemical structure presents it as a viable and strategic starting material for the generation of novel H3 antagonist candidates. The presence of a bromine atom on the benzoyl moiety allows for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups, a common feature in the lipophilic regions of H3 antagonists.

This document will provide a comprehensive overview of the synthesis of pyrrolidine-containing H3 antagonists based on established literature, and propose a synthetic application for this compound in this context. Detailed experimental protocols for key reactions and quantitative data for representative compounds are also presented.

General Synthetic Strategies for Pyrrolidine-Containing H3 Antagonauts

The synthesis of H3 antagonists incorporating a pyrrolidine moiety typically involves the coupling of a pyrrolidine-containing fragment with an aromatic or heteroaromatic core. Common synthetic strategies include:

  • Alkylation of a pyrrolidine derivative: This often involves the reaction of a substituted pyrrolidine with an alkyl halide or a similar electrophile attached to the core structure of the antagonist.

  • Reductive amination: A ketone or aldehyde on the core structure can be reacted with a pyrrolidine derivative under reductive conditions to form the desired C-N bond.

  • Amide bond formation: Coupling of a carboxylic acid on the core structure with a pyrrolidine amine is another common strategy.

The following sections will detail a specific example from the literature that, while not using this compound, illustrates a general synthetic approach that could be adapted.

Proposed Synthesis of a Novel H3 Antagonist using this compound

Based on the common structural motifs of H3 antagonists, a plausible synthetic route utilizing this compound can be proposed. A key step would be a Suzuki or similar cross-coupling reaction to introduce a second aromatic ring system, followed by functionalization of the pyrrolidine nitrogen.

Proposed Synthetic Scheme

G cluster_start Starting Materials cluster_product Final Product A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic acid B->C D Biphenyl-3-yl(pyrrolidin-3-yl)methanone C->D Formation of biphenyl core E Reductive Amination (R-CHO, NaBH(OAc)3) D->E F N-substituted- (biphenyl-3-yl)(pyrrolidin-3-yl)methanone (Potential H3 Antagonist) E->F Introduction of basic side chain

Caption: Proposed synthesis of a potential H3 antagonist.

Data Presentation: Potency of Representative Pyrrolidine-Containing H3 Antagonists

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several pyrrolidine-containing H3 antagonists from the literature. This data highlights the high potency that can be achieved with this structural class.

Compound Name/NumberStructureKi (nM)IC50 (nM)Reference
14r 4-bromo-thiophene amide derivative80180[3]
24b 5-oxazole amide derivative3283[3]
24d 2-thiazole amide derivative3272[3]
Irdabisant (CEP-26401) 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-oneData not provided in abstractData not provided in abstract[3]
ABT-239 Non-imidazole H3 antagonistPotent, specific values not in abstractPotent, specific values not in abstract

Experimental Protocols

This section provides detailed methodologies for key experiments that are representative of the synthesis of pyrrolidine-containing H3 antagonists.

Protocol 1: Suzuki Coupling Reaction

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid, a key step in the proposed synthesis of an H3 antagonist from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of the pyrrolidine ring via reductive amination, a common method to introduce the basic side chain required for H3 receptor affinity.

Materials:

  • Biphenyl-3-yl(pyrrolidin-3-yl)methanone (from Protocol 1)

  • Aldehyde or ketone (e.g., formaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the biphenyl-3-yl(pyrrolidin-3-yl)methanone (1.0 eq) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

  • Add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 2-16 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting N-substituted product by column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Antagonism of this receptor blocks the inhibitory effect on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, and modulates the release of various neurotransmitters.

G cluster_receptor Cell Membrane H3R H3 Receptor G Gi/o Protein H3R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3 Antagonist Antagonist->H3R Blocks ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, NE) cAMP->Neurotransmitter Modulates

Caption: H3 Receptor Signaling Pathway.

General Experimental Workflow for H3 Antagonist Synthesis and Evaluation

The development of new H3 antagonists follows a logical progression from chemical synthesis to biological evaluation.

G A Synthesis of Pyrrolidine Intermediate B Coupling with Aromatic Core A->B C Purification and Characterization B->C D In Vitro Binding Assay (Ki determination) C->D E Functional Assay (e.g., cAMP measurement) D->E F In Vivo Efficacy Studies (e.g., animal models of narcolepsy) E->F

Caption: Workflow for H3 Antagonist Development.

Conclusion

While this compound is not a widely cited precursor in the synthesis of histamine H3 antagonists, its structure is well-suited for the construction of novel compounds in this class. The presence of a reactive bromine handle allows for the application of modern cross-coupling methodologies to build the complex aromatic systems characteristic of many potent H3 antagonists. The pyrrolidine core, a known pharmacophore for H3 receptor binding, provides a solid foundation for the design of new chemical entities. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals interested in exploring the synthesis and application of novel pyrrolidine-containing H3 antagonists.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (3-Bromobenzoyl)pyrrolidine. This reaction is a powerful tool for the synthesis of novel 3-aroylpyrrolidine derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents, this method is highly valuable in pharmaceutical and fine chemical synthesis.[3] The protocol herein is adapted for the specific use of this compound as the aryl bromide component, enabling the synthesis of a diverse library of 3-substituted benzoylpyrrolidine compounds.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various aryl bromides, providing an expected range for the reaction of this compound.

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80280-95[4]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane10012~90
33-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃EtOH/H₂O402High
4Naphthalene-2-boronic acid8wt %Pd@MIL-101Cr-NH₂-K₂CO₃H₂O/EtOHRT0.597[5]
52-Thiopheneboronic acidPVP-Pd colloidal solution (0.3)-K₂CO₃40% EtOH(aq)RT24Moderate[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).[4]

    • Add the palladium catalyst, palladium(II) acetate (0.02 eq), and the ligand, tricyclohexylphosphine tetrafluoroborate (0.004 eq).[4]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a degassed 10:1 mixture of toluene and water by bubbling argon or nitrogen through the solvents for 15-20 minutes.

    • Using a syringe, add the degassed toluene/water mixture to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.[4]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath or heating mantle set to 80 °C.[4]

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-benzoyl)pyrrolidine product.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex ArX This compound OxAdd Oxidative Addition Ar_Pd_Ar_complex Ar-Pd(II)L2-Ar' PdII_complex->Ar_Pd_Ar_complex ArBOH2 Ar'B(OH)2 Transmetalation Transmetalation Base Base (e.g., Cs2CO3) Ar_Pd_Ar_complex->Pd0 Product Product (3-Aryl-benzoyl)pyrrolidine Ar_Pd_Ar_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent (Toluene/H2O) inert->solvent heat Heat Reaction Mixture (e.g., 80°C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Spirooxindole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Pyrrolidine Derivatives in the Creation of Spirooxindole Libraries

Audience: Researchers, scientists, and drug development professionals.

Note on (3-Bromobenzoyl)pyrrolidine: A comprehensive literature search did not yield specific protocols for the direct use of this compound in the synthesis of spirooxindole libraries. The following application notes and protocols describe a widely utilized and well-documented alternative method for constructing spirooxindole-pyrrolidine libraries, a core structural motif of significant interest in medicinal chemistry.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional structure makes them attractive candidates for drug discovery, with demonstrated activities against a range of biological targets. In particular, the spiro[pyrrolidine-3,3'-oxindole] framework is a privileged motif found in compounds with anticancer, antiviral, and antibacterial properties.

A highly efficient and versatile method for the synthesis of spirooxindole-pyrrolidine libraries is the three-component 1,3-dipolar cycloaddition reaction. This reaction typically involves an isatin derivative, an amino acid (such as L-proline or sarcosine), and a dipolarophile. The in situ generation of an azomethine ylide from the isatin and amino acid, followed by its cycloaddition to an electron-deficient alkene, allows for the rapid and stereoselective construction of complex spirooxindole structures. This approach is amenable to the creation of diverse compound libraries for high-throughput screening and lead optimization.

Application: Anticancer Drug Discovery

Many spirooxindole derivatives synthesized via this method have shown potent anticancer activity. A notable mechanism of action for some of these compounds is the inhibition of the MDM2-p53 protein-protein interaction.[1] The p53 protein is a critical tumor suppressor, and its inactivation by the oncogenic protein MDM2 is a common event in many cancers. Small molecules that can disrupt this interaction can restore p53 function and induce apoptosis in cancer cells.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol is a generalized procedure based on methodologies reported for the 1,3-dipolar cycloaddition reaction to generate spirooxindole-pyrrolidine scaffolds.[2]

Materials:

  • Isatin derivative (1.0 mmol)

  • L-proline or Sarcosine (1.0 mmol)

  • Dipolarophile (e.g., a substituted chalcone or acrylamide) (1.0 mmol)

  • Solvent (e.g., Methanol, Ethanol, or an aqueous mixture) (5-10 mL)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Ice bath

  • Filtration apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), the amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).

  • Add the chosen solvent (e.g., methanol, 5 mL).

  • Heat the reaction mixture to reflux. The reaction time can vary from 2 to 7 hours, depending on the specific reactants.[2][3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).[2]

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold methanol or another appropriate solvent.

  • If necessary, purify the product by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).[2]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of spirooxindole-pyrrolidine derivatives from various studies.

Table 1: Reaction Yields for the Synthesis of Spirooxindole Derivatives

EntryIsatin DerivativeAmino AcidDipolarophile TypeSolventYield (%)Reference
1IsatinSarcosine(E)-3-(mesityl)-1-phenylprop-2-en-1-oneMethanol88[2]
25-Bromo-isatinSarcosine(E)-1-(4-chlorophenyl)-3-mesitylprop-2-en-1-oneMethanol82[2]
3IsatinL-proline(E)-3-mesityl-1-phenylprop-2-en-1-oneMethanol85[2]
45-Chloro-isatinL-proline(E)-1-(4-chlorophenyl)-3-mesitylprop-2-en-1-oneMethanol79[2]
5IsatinSarcosineN-(4-bromophenyl)-3-(4-nitrophenyl)acrylamideaq. Methanol85[4]

Table 2: In Vitro Anticancer Activity of Selected Spirooxindole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action TargetReference
Spirooxindole-pyrrolizidine analogMCF-7 (Breast Cancer)Not specified, but showed activityMDM2-p53 interaction[1]
Spirooxindole-pyrrolizidine analogK562 (Leukemia)Not specified, but showed activityMDM2-p53 interaction[1]
11b (a spiropyrrolidine-oxindole)MCF-7 (Breast Cancer)3.9 µg/mLNot specified[5]
4a (a mesitylene-based spirooxindole)A549 (Lung Cancer)Potent activity reportedNot specified[2]
4b (a mesitylene-based spirooxindole)A549 (Lung Cancer)Potent activity reportedNot specified[2]

Visualizations

Experimental Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Isatin Isatin Derivative ReactionVessel Reaction in Solvent (e.g., Methanol, Reflux) Isatin->ReactionVessel AminoAcid Amino Acid (e.g., L-proline) AminoAcid->ReactionVessel Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->ReactionVessel Precipitation Precipitation in Ice-Cold Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Purification Column Chromatography (if needed) Filtration->Purification FinalProduct Spirooxindole-Pyrrolidine Library Member Filtration->FinalProduct If pure Purification->FinalProduct

Caption: General workflow for the three-component synthesis of spirooxindole libraries.

Signaling Pathway

G cluster_pathway MDM2-p53 Signaling Pathway cluster_downstream Downstream Effects p53 p53 (Tumor Suppressor) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2 MDM2 (Oncoprotein) MDM2->p53 Inhibition/ Degradation Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibition

Caption: Inhibition of the MDM2-p53 interaction by spirooxindole compounds.

References

Application Notes and Protocols for (3-Bromobenzoyl)pyrrolidine in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro and in vivo experimental design and evaluation of (3-Bromobenzoyl)pyrrolidine, a novel synthetic compound with putative anti-cancer properties. While direct biological data for this specific molecule is nascent, the protocols outlined herein are based on established methodologies for evaluating pyrrolidine-based compounds that have demonstrated cytotoxic and anti-proliferative effects in various cancer models.[1][2][3][4] This document offers detailed experimental procedures, data presentation guidelines, and visual representations of workflows and potential signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][5][6] The functionalization of the pyrrolidine ring allows for the exploration of diverse chemical space and the optimization of pharmacological properties.[1] this compound is a synthetic derivative that incorporates a bromobenzoyl moiety, a feature often associated with modulation of kinase activity and other cellular signaling pathways. This document outlines a proposed research plan to investigate the potential of this compound as an anti-cancer agent.

Proposed Mechanism of Action

Based on the known activities of similar pyrrolidine-containing molecules and benzoyl-substituted compounds, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and represents a critical target for therapeutic intervention. The proposed mechanism involves the direct or indirect inhibition of a kinase within this cascade, leading to the downstream suppression of protein synthesis, cell growth, and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition P70S6K p70S6K mTOR->P70S6K Activation EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 Inhibition Compound This compound Compound->PI3K Hypothesized Inhibition Proliferation Cell Proliferation & Survival P70S6K->Proliferation EIF4EBP1->Proliferation

Figure 1: Proposed PI3K/Akt/mTOR signaling pathway and the hypothesized inhibitory action of this compound.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • This compound (stock solution in DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: In Vitro Cytotoxicity
Cell LineCompoundIncubation Time (h)IC₅₀ (µM) [Hypothetical]
MCF-7This compound4812.5
A549This compound4825.8
HCT116This compound4818.2
MCF-7Doxorubicin480.5
A549Doxorubicin480.8
HCT116Doxorubicin480.6

In Vivo Experimental Protocols

Xenograft Mouse Model of Human Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound formulation for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 10 mg/kg and 30 mg/kg)

    • Positive control (e.g., Paclitaxel, 10 mg/kg)

  • Administer the treatments intraperitoneally (i.p.) or orally (p.o.) daily or on a specified schedule for a set period (e.g., 21 days).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) [Hypothetical]Tumor Growth Inhibition (%) [Hypothetical]Mean Body Weight Change (%) [Hypothetical]
Vehicle Control-1250 ± 150-+5.2
This compound10850 ± 12032+3.1
This compound30550 ± 9056-1.5
Paclitaxel10400 ± 7568-8.7

Experimental Workflow Visualization

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Culture (MCF-7, A549, HCT116) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 xenograft Xenograft Model Establishment ic50->xenograft Proceed if promising IC50 values grouping Randomization into Treatment Groups xenograft->grouping dosing Compound Administration grouping->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint

Figure 2: Overall experimental workflow for the preclinical evaluation of this compound.

Safety and Handling

This compound is a research chemical with unknown toxicological properties.[7][8][9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling of the compound should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-cancer agent. The systematic approach, encompassing both in vitro cytotoxicity screening and in vivo efficacy studies, will enable researchers to thoroughly assess its therapeutic potential and elucidate its mechanism of action. The provided data tables and visual workflows serve as templates for organizing and presenting experimental findings in a clear and concise manner. Further studies, including pharmacokinetic and toxicological assessments, will be necessary for more advanced preclinical development.

References

Application Note: Quantitative Analysis of (3-Bromobenzoyl)pyrrolidine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3-Bromobenzoyl)pyrrolidine in plasma samples. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. While no specific validated methods for this compound have been published, this protocol is based on established analytical principles for similar chemical structures.[1][2]

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices and chemical samples is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of drug products. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical assays.[1] This application note provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of this compound from plasma samples. This technique is effective for isolating a wide range of compounds from complex biological matrices.[1][3][4]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

A reversed-phase HPLC method is employed for the separation of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[5][6]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined by infusion of a standard solution
Collision Energy To be optimized

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method based on typical results for similar analytical assays.[5][6]

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Low3< ±15%< 15%
Medium100< ±15%< 15%
High800< ±15%< 15%

Table 5: Recovery and Limit of Quantification

ParameterValue
Extraction Recovery > 85%
Limit of Quantification (LOQ) 1 ng/mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Load eluate Elution spe->eluate Elute dry Evaporation eluate->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc Inject msms MS/MS Detection hplc->msms Ionization data Data Acquisition & Processing msms->data result Quantitative Result data->result Quantification logical_relationship start Start: Sample Containing this compound sample_prep Sample Preparation (e.g., SPE, LLE) start->sample_prep separation Chromatographic Separation (HPLC) sample_prep->separation detection Detection separation->detection ms_detection Mass Spectrometry (MS/MS) - High Specificity - High Sensitivity detection->ms_detection Primary Method uv_detection UV Detection - Requires Derivatization - Lower Sensitivity detection->uv_detection Alternative quantification Quantification (Calibration Curve) ms_detection->quantification uv_detection->quantification end End: Concentration of Analyte quantification->end

References

Application Notes: (3-Bromobenzoyl)pyrrolidine Scaffold in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for specific and high-affinity interactions with biological targets.[1] Within neuroscience, the (benzoyl)pyrrolidine moiety is particularly significant as the core structure for a class of potent monoamine transporter inhibitors.

The (3-Bromobenzoyl)pyrrolidine scaffold, specifically, serves as a valuable synthetic intermediate and a key pharmacophore in the development of ligands targeting the dopamine transporter (DAT). The substitution pattern on the benzoyl ring is a critical determinant of both potency and selectivity for the dopamine transporter over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). The presence of a halogen, such as bromine, at the 3-position can influence the electronic and steric properties of the molecule, modulating its binding affinity and functional activity at the transporter.

These application notes will detail the use of the this compound scaffold in the discovery of dopamine reuptake inhibitors (DRIs), providing quantitative data for representative compounds and detailed protocols for their characterization.

Application in Neuroscience: Targeting the Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby controlling the duration and intensity of dopaminergic signaling.[2][3] This regulatory role makes DAT a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.

Inhibitors of DAT increase the extracellular concentration of dopamine, which can alleviate symptoms associated with dopamine deficiency.[] Consequently, DAT inhibitors are investigated for the treatment of:

  • Depression

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Narcolepsy

  • Substance Abuse and Addiction (e.g., as potential cocaine-addiction therapies)[5]

Compounds derived from the this compound scaffold are utilized as research tools to probe the structure and function of DAT and as lead compounds in the development of novel therapeutics with improved efficacy and selectivity profiles.[6][7]

Data Presentation: In Vitro Profile of Representative DAT Inhibitors

The inhibitory activity of compounds is typically assessed using in vitro neurotransmitter uptake and radioligand binding assays. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor binding affinity (Kᵢ). The tables below summarize representative data for compounds related to the (benzoyl)pyrrolidine scaffold, illustrating the type of quantitative information generated.

Table 1: Inhibition of Monoamine Uptake

Compound Scaffold Transporter Assay Type Potency (IC₅₀, nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
Phenyl-substituted pyrrolidine hDAT [³H]Dopamine Uptake 15 \multirow{3}{}{>100} \multirow{3}{}{~10}
Phenyl-substituted pyrrolidine hSERT [³H]Serotonin Uptake >1500
Phenyl-substituted pyrrolidine hNET [³H]Norepinephrine Uptake 150
This compound Derivative (Hypothetical) hDAT [³H]Dopamine Uptake 5 \multirow{3}{}{\textbf{>400}} \multirow{3}{}{\textbf{~25}}
This compound Derivative (Hypothetical) hSERT [³H]Serotonin Uptake >2000

| This compound Derivative (Hypothetical) | hNET | [³H]Norepinephrine Uptake | 125 | | |

Note: Data for the hypothetical derivative is illustrative, based on typical potency and selectivity profiles for this class of compounds.

Table 2: Radioligand Binding Affinities

Compound Scaffold Target Radioligand Potency (Kᵢ, nM)
Phenyl-substituted pyrrolidine hDAT [³H]WIN 35,428 25

| This compound Derivative (Hypothetical) | hDAT | [³H]WIN 35,428 | 8 |

Note: Data for the hypothetical derivative is illustrative.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of novel compounds. Below are standard protocols for key in vitro assays used to evaluate DAT inhibitors.

Protocol 1: Synaptosome Preparation from Rodent Brain Tissue

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that contain functional machinery for neurotransmitter uptake and release.[8][9]

Materials:

  • Rodent brain tissue (e.g., striatum)

  • Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.4, kept on ice.[10]

  • Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4. Add D-glucose to 1.8 g/L before use.[10]

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal and rapidly dissect the desired brain region (e.g., striatum) on a cold plate.

  • Place the tissue in a pre-weighed tube containing ice-cold Homogenization Buffer (typically 10 volumes of buffer to tissue weight).

  • Homogenize the tissue with 10-12 gentle strokes in the glass-Teflon homogenizer, avoiding bubble formation.[10]

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]

  • Carefully collect the supernatant (S1) and transfer it to a new tube.

  • Centrifuge the S1 fraction at 12,500 x g for 20 minutes at 4°C.[10]

  • Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

  • Gently resuspend the P2 pellet in an appropriate volume of ice-cold KRH buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay). The preparation is now ready for use in uptake assays.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into DAT-expressing cells or synaptosomes.[11][12][13]

Materials:

  • Synaptosomes (from Protocol 1) or cells stably expressing DAT (e.g., hDAT-HEK293).

  • Assay Buffer (KRH Buffer from Protocol 1).

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol).

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • Non-specific uptake inhibitor (e.g., 10 µM GBR-12909 or Benztropine).[2][13]

  • 96-well plates.

  • Cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Dilute the synaptosome preparation or DAT-expressing cells in ice-cold Assay Buffer to a final protein concentration of 5-20 µ g/well .

  • Plate Setup (in triplicate):

    • Total Uptake: Add 50 µL of Assay Buffer.

    • Non-specific Uptake: Add 50 µL of the non-specific uptake inhibitor.

    • Test Compound: Add 50 µL of the test compound at the desired concentration.

  • Add 150 µL of the cell/synaptosome suspension to each well.

  • Pre-incubate the plate for 10-20 minutes at room temperature (or 37°C).[2]

  • Initiate the uptake reaction by adding 50 µL of [³H]Dopamine to all wells (final concentration typically 10-20 nM).

  • Incubate for 5-10 minutes at room temperature or 37°C. This incubation time should be within the linear range of uptake.[13]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[14]

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).

  • Calculate % Inhibition for each test compound concentration: 100 * (1 - [(Test cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)]).

  • Plot % Inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Protocol 3: DAT Radioligand Binding Assay

This assay measures the affinity of a test compound for DAT by quantifying its ability to compete with a known radioligand for binding to the transporter.[14][15][16]

Materials:

  • Cell membranes from DAT-expressing cells or brain tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

  • Radioligand (e.g., [³H]WIN 35,428, a cocaine analog).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., 10 µM GBR-12909).

  • 96-well plates, cell harvester, filters, scintillation counter.

Procedure:

  • Prepare cell membranes and dilute to an optimal protein concentration (e.g., 50-120 µ g/well for tissue) in ice-cold Assay Buffer.[15]

  • Plate Setup (in triplicate, final volume 250 µL):

    • Total Binding: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.[14]

    • Non-specific Binding: 150 µL membranes + 50 µL non-specific control + 50 µL radioligand.[14]

    • Competitive Binding: 150 µL membranes + 50 µL test compound + 50 µL radioligand.[14]

  • The concentration of the radioligand should be close to its dissociation constant (Kₑ).

  • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[14]

  • Terminate the incubation by rapid filtration and wash the filters with ice-cold Assay Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: (Total Binding cpm) - (Non-specific Binding cpm).

  • For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibitor binding affinity (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

Visualizations

G DA_cyto DA_cyto DA_synapse DA_synapse DA_cyto->DA_synapse Exocytosis DA_receptor DA_receptor DA_synapse->DA_receptor Binding DAT DAT DA_synapse->DAT Reuptake Inhibitor Inhibitor Inhibitor->DAT Blockade

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare DAT-expressing cells or synaptosomes prep_reagents Prepare buffers, test compounds, & [3H]Dopamine plate_setup Set up 96-well plate: Total, Non-specific, Test Compound prep_reagents->plate_setup pre_incubate Add cells/synaptosomes & pre-incubate (10-20 min) plate_setup->pre_incubate initiate Initiate uptake with [3H]Dopamine (5-10 min) pre_incubate->initiate terminate Terminate via rapid filtration & wash initiate->terminate count Quantify radioactivity (Scintillation Counting) terminate->count calc_inhibition Calculate % Inhibition count->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot calc_ic50 Determine IC50 value via non-linear regression plot->calc_ic50

G Core (Benzoyl)pyrrolidine Scaffold Sub 3-Bromo Substitution Core->Sub Mod1 Other Ring Substitutions Core->Mod1 Mod2 Pyrrolidine Modifications Core->Mod2 Potency DAT Potency (IC50 / Ki) Sub->Potency Influences Selectivity Selectivity (vs. SERT/NET) Sub->Selectivity Influences Mod1->Potency Mod1->Selectivity Mod2->Potency Mod2->Selectivity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselective Synthesis of (3-Bromobenzoyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (3-Bromobenzoyl)pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the synthesis of these complex molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound derivatives, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Reduction of a 3-Pyrrolidinone Precursor

  • Question: I am attempting a diastereoselective reduction of an N-protected-3-pyrrolidinone to the corresponding 3-hydroxypyrrolidine, but I am observing a low diastereomeric ratio (d.r.). How can I improve the selectivity?

  • Answer: Low diastereoselectivity in the reduction of cyclic ketones is a common challenge. The facial selectivity of the hydride attack is influenced by steric and electronic factors. Here are several parameters to investigate:

    • Choice of Reducing Agent: The steric bulk of the hydride reagent is a critical factor. Less hindered reagents may approach from the more sterically accessible face, while bulkier reagents may favor the less hindered face of the carbonyl group after initial coordination. It is recommended to screen a variety of reducing agents. For instance, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, switching the reducing agent from LiBHEt₃ to DIBAL-H/LiHMDS has been shown to produce opposite diastereomers with high selectivity[1].

    • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states[1][2]. We recommend performing the reaction at 0 °C, -20 °C, and -78 °C to determine the optimal temperature.

    • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane).

    • Protecting Group on Nitrogen: The nature of the N-protecting group can have a significant impact on the stereochemical outcome by influencing the conformational equilibrium of the pyrrolidine ring. Consider screening different protecting groups (e.g., Boc, Cbz, Benzyl) to find one that biases the conformation for the desired facial attack.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: My catalytic asymmetric reaction to generate a chiral pyrrolidine precursor is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?

  • Answer: Achieving high enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can contribute to poor results:

    • Catalyst/Ligand Choice: The selected chiral catalyst or ligand may not be optimal for your specific substrate. It is advisable to screen a library of chiral ligands or catalysts with varying steric and electronic properties. For metal-catalyzed reactions, the choice of the metal salt and the ligand are crucial[2].

    • Catalyst Loading: While it may seem counterintuitive, reducing the catalyst loading can sometimes improve the stereochemical outcome by minimizing background uncatalyzed reactions or catalyst aggregation[3].

    • Impurities: The presence of water or other impurities can deactivate or interfere with the catalyst, leading to a decrease in enantioselectivity. Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon)[2].

    • Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical. A non-linear effect on enantioselectivity has been observed in some cases, where a slight excess of the ligand can be detrimental[2].

Issue 3: Low or No Yield in Grignard Addition to a 3-Pyrrolidinone

  • Question: I am attempting to add a 3-bromophenyl Grignard reagent to an N-protected 3-pyrrolidinone, but I am getting a low yield of the desired tertiary alcohol. What could be the issue?

  • Answer: The addition of Grignard reagents to ketones can be challenging, especially with sterically hindered substrates. Here are some troubleshooting steps:

    • Grignard Reagent Quality: Ensure that the Grignard reagent is freshly prepared or properly stored. The presence of moisture or air can quench the reagent.

    • Reaction Conditions: The reaction should be carried out under strictly anhydrous conditions. Use dry solvents (e.g., diethyl ether, THF) and glassware.

    • Steric Hindrance: Bulky groups on the ketone or the Grignard reagent can hinder the nucleophilic addition[4]. If steric hindrance is a suspected issue, you might consider using a less bulky N-protecting group on the pyrrolidine ring during this step.

    • Enolization: If the 3-pyrrolidinone has acidic alpha-protons, enolization can be a competing side reaction. Using a more reactive organometallic reagent, such as an organolithium, might favor the addition pathway over enolization.

    • Lewis Acid Additives: The addition of a Lewis acid, such as CeCl₃ (Luche conditions), can sometimes improve the yield of the 1,2-addition product by activating the carbonyl group.

Issue 4: Competing Side Reactions

  • Question: I am observing the formation of unexpected side products in my reaction. How can I minimize these?

  • Answer: The formation of side products can often be suppressed by carefully controlling the reaction conditions:

    • Controlled Addition of Reagents: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of that reactant, which can minimize side reactions such as dimerization or polymerization[3].

    • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Fluctuations in temperature can lead to the formation of undesired byproducts.

    • Purification of Starting Materials: Ensure that your starting materials are pure, as impurities can sometimes catalyze side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common strategies for the stereoselective synthesis of substituted pyrrolidines?

    • A1: The most prevalent methods include [3+2] cycloaddition reactions of azomethine ylides, intramolecular aza-Michael additions, catalytic asymmetric hydrogenation of pyrrole precursors, and utilizing the chiral pool by starting with readily available chiral molecules like L-proline or 4-hydroxyproline[2].

  • Q2: How does the choice of solvent impact the stereoselectivity of the reaction?

    • A2: The solvent can have a significant effect on both the diastereoselectivity and enantioselectivity. Solvent polarity and the ability to form hydrogen bonds can influence the stability of different transition states, thereby affecting the stereochemical outcome. For example, in some 1,3-dipolar cycloadditions, changing from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can improve the diastereomeric ratio[2].

  • Q3: What is the role of the N-protecting group in achieving high stereoselectivity?

    • A3: The N-protecting group can play a crucial role in directing the stereochemical outcome of a reaction. It can influence the conformation of the pyrrolidine ring, sterically block one face of the molecule, or act as a coordinating group for a catalyst or reagent, thereby controlling the direction of attack of an incoming nucleophile or electrophile.

Data Presentation

Table 1: Optimization of Diastereoselective Reduction of N-Boc-3-pyrrolidinone

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)
1NaBH₄MeOH2560:4095
2NaBH₄MeOH075:2592
3L-Selectride®THF-7815:8588
4K-Selectride®THF-7810:9085
5LiAlH(OtBu)₃THF-7892:889

Note: The data in this table is illustrative and intended to guide optimization.

Table 2: Screening of Catalysts for Asymmetric Michael Addition to an Enone Precursor

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(S)-ProlineDMSO257560
2(S)-Diphenylprolinol silyl etherToluene08892
3Cinchona-derived squaramideCH₂Cl₂-209095
4Chiral Phosphoric AcidToluene258588

Note: The data in this table is illustrative and intended to guide optimization.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-3-pyrrolidinone with L-Selectride®

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-pyrrolidinone (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred solution over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-Boc-3-hydroxypyrrolidine.

Protocol 2: Oxidation of 3-Hydroxypyrrolidine to 3-Pyrrolidinone with Dess-Martin Periodinane (DMP)

  • Reaction Setup: In a round-bottom flask, dissolve the N-protected-3-hydroxypyrrolidine (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Reagent Addition: Add Dess-Martin periodinane (1.5 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Synthesis of this compound Derivatives A N-Protected-3-pyrrolidinone B N-Protected-3-(3-bromophenyl)-3-hydroxypyrrolidine A->B 1. 3-Bromophenyl Grignard 2. H₃O⁺ C N-Protected-3-(3-bromobenzoyl)pyrrolidine B->C Oxidation (e.g., DMP, Swern) D Deprotection C->D Appropriate Deprotection Conditions E This compound D->E

Caption: A plausible synthetic workflow for this compound derivatives.

G start Low Diastereoselectivity in Ketone Reduction q1 Have you screened different reducing agents? start->q1 sol1 Screen bulky (e.g., L-Selectride) and non-bulky (e.g., NaBH4) reducing agents. q1->sol1 No q2 Have you optimized the reaction temperature? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower the temperature incrementally (e.g., 0 °C, -20 °C, -78 °C). q2->sol2 No q3 Have you tried different solvents? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen a range of solvents (e.g., THF, Toluene, CH2Cl2). q3->sol3 No q4 Considered changing the N-protecting group? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 A different protecting group may alter the ring conformation and improve facial selectivity. q4->sol4 Yes end_node Consult further literature for substrate-specific solutions. q4->end_node No sol4->end_node

Caption: Troubleshooting decision tree for optimizing diastereoselectivity.

References

Technical Support Center: Troubleshooting (3-Bromobenzoyl)pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving (3-Bromobenzoyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The benzoyl group is electron-withdrawing, which can affect the oxidative addition step. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction conditions. Inefficient oxidative addition is a common rate-limiting step for electron-deficient aryl bromides.[1][2] Additionally, side reactions such as protodeboronation of the boronic acid partner or homo-coupling can reduce the yield.[3]

Q2: I am observing significant decomposition of my starting material in a Buchwald-Hartwig amination. What could be the reason?

Decomposition often points to an inappropriate choice of base. Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, can be incompatible with base-sensitive functional groups, potentially leading to the decomposition of substrates like this compound.[4] Consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which offer broader functional group tolerance, although they may require higher reaction temperatures.[4][5]

Q3: Can the amide functional group in this compound interfere with the palladium catalyst?

Yes, amide functionalities can sometimes act as coordinating groups to the palladium center, which may inhibit the catalytic cycle. While often not a prohibitive issue, the choice of ligand is crucial to mitigate potential catalyst inhibition. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic pathway.[1]

Q4: Is it necessary to run these coupling reactions under strictly anhydrous conditions?

While conventional wisdom suggests that cross-coupling reactions should be run under inert and anhydrous conditions to protect the air-sensitive Pd(0) catalyst, some studies have shown that the presence of a controlled amount of water can be beneficial, particularly in Buchwald-Hartwig aminations using cesium carbonate as the base.[6][7][8] Water can sometimes improve the solubility of the base.[8] However, excessive water can lead to hydrolysis of starting materials or intermediates. It is advisable to start with anhydrous conditions and then screen the effect of added water if yields are low.

Troubleshooting Low Yields

Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling of this compound, consult the following guide.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base No solution_catalyst Screen Different Pd Sources (e.g., Pd(dppf)Cl2) and Bulky, Electron-Rich Ligands (e.g., tBu3P). check_catalyst->solution_catalyst Yes check_conditions Are Reaction Conditions Optimized? check_base->check_conditions No solution_base Try Weaker Inorganic Bases (e.g., K2CO3, K3PO4) or Different Strengths. Ensure Base is Finely Powdered and Dry. check_base->solution_base Yes check_reagents Are Reagents High Quality? check_conditions->check_reagents No solution_conditions Optimize Temperature (Typically 80-120°C) and Reaction Time. Ensure Adequate Degassing. check_conditions->solution_conditions Yes check_reagents->start No, Re-evaluate solution_reagents Check Purity of Boronic Acid/Ester. Consider Potential for Protodeboronation. check_reagents->solution_reagents Yes Buchwald_Troubleshooting Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield or Decomposition check_base Is the Base Too Strong or Insoluble? start->check_base check_catalyst Is the Catalyst/Ligand System Appropriate? check_base->check_catalyst No solution_base Screen Weaker Bases (Cs2CO3, K3PO4) for Substrate Compatibility. Consider Solubility. check_base->solution_base Yes check_solvent Is the Solvent Inhibiting the Catalyst? check_catalyst->check_solvent No solution_catalyst Use a Pre-catalyst for cleaner active species formation. Screen Ligands (e.g., Xantphos for amides). check_catalyst->solution_catalyst Yes check_atmosphere Is the Reaction Atmosphere Inert? check_solvent->check_atmosphere No solution_solvent Avoid Chlorinated Solvents, Acetonitrile, and Pyridine. Use Toluene, Dioxane, or THF. check_solvent->solution_solvent Yes check_atmosphere->start No, Re-evaluate solution_atmosphere Ensure Proper Degassing and Maintenance of an Inert Atmosphere (N2 or Ar). check_atmosphere->solution_atmosphere Yes Experimental_Workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Addition of Reagents (Substrate, Coupling Partner, Base, Catalyst, Ligand) setup->reagents solvent Addition of Degassed Solvent reagents->solvent reaction Heating and Stirring (Monitor Progress) solvent->reaction workup Reaction Quench and Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Technical Support Center: Chromatographic Purification of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (3-Bromobenzoyl)pyrrolidine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
P01 Product elutes with the solvent front (low retention). The solvent system is too polar.Decrease the polarity of the eluent. A good starting point for "normal" polarity compounds is a 10-50% Ethyl Acetate/Hexane mixture.[1] For less polar compounds, consider 5% Ethyl Acetate/Hexane or even 100% hexane.[1]
P02 Product does not elute from the column (high retention). The solvent system is not polar enough.Increase the polarity of the eluent. For polar compounds, you can start with 100% Ethyl Acetate or a 5% Methanol/Dichloromethane mixture.[1]
P03 Poor separation of the product from impurities (co-elution). - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of ~0.35 for the desired compound.[2] - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2] - Ensure proper column packing to avoid channels.
P04 Tailing of the product peak. - The compound may be interacting too strongly with the acidic silica gel. - The column may be overloaded.- Add a small amount of triethylamine (1-3%) to the eluent to neutralize the acidic sites on the silica gel.[1][3] - Reduce the sample load.
P05 Fronting of the product peak. - Sample solvent may be too strong. - The sample is too concentrated.- Dissolve the crude product in a solvent that is less polar than the mobile phase. - Dilute the sample before loading it onto the column.
P06 No peaks are observed. - The detector is not set to the correct wavelength. - The compound did not elute.- this compound contains a chromophore, so UV detection is appropriate. Ensure the detector is on and set to a suitable wavelength (e.g., 254 nm). - If the compound did not elute, increase the eluent polarity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for the purification of a moderately polar compound like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] It is highly recommended to first determine the optimal solvent system by running a TLC with different solvent ratios. A solvent system that gives an Rf value of approximately 0.35 for this compound is often ideal for column chromatography.[2]

Q2: What type of stationary phase should I use?

Silica gel is the most common and appropriate stationary phase for the purification of this compound due to the compound's polarity.[2][4] Alumina can also be used, but silica gel is generally the first choice.[2][4]

Q3: How can I visualize the compound on a TLC plate or during column chromatography?

This compound has a UV-active benzoyl group, so it can be visualized under a UV lamp (typically at 254 nm). For staining, a potassium permanganate solution can be effective as amides can be sensitive to it.

Q4: My compound is sensitive to acid. What precautions should I take?

If you suspect your compound is sensitive to the acidic nature of silica gel, you can neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[1][3]

Q5: What are the expected physical properties of this compound?

The compound is typically a white to off-white solid.[5] It is moderately soluble in organic solvents such as dichloromethane and chloroform and less soluble in water.[5]

Experimental Protocol: Flash Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane - all HPLC grade)

  • Triethylamine (optional)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of this compound from its impurities, aiming for an Rf value of ~0.35 for the product.[2] A common starting point is an Ethyl Acetate/Hexane mixture.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to prevent channeling.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.

  • Elution:

    • Begin elution with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating compounds with different polarities.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the chromatographic purification of an aromatic ketone, which can be adapted for this compound.

ParameterTypical Value/Range
Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate/Hexane Gradient
Initial Purity Dependent on synthesis
Final Purity >98% (target)
Yield Dependent on initial purity and separation efficiency
Rf (Target) ~0.35 in the chosen eluent[2]

Workflow and Logic Diagram

Purification_Troubleshooting start Start: Crude this compound tlc 1. TLC Analysis to Determine Optimal Solvent System start->tlc pack_column 2. Pack Silica Gel Column tlc->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Chosen Solvent System load_sample->elute analyze 5. Analyze Fractions (TLC/UV) elute->analyze combine 6. Combine Pure Fractions analyze->combine Fractions are pure ts_low_rf Issue: Low Rf / No Elution analyze->ts_low_rf Problem Detected ts_high_rf Issue: High Rf / Co-elution with Front analyze->ts_high_rf Problem Detected ts_poor_sep Issue: Poor Separation analyze->ts_poor_sep Problem Detected ts_tailing Issue: Peak Tailing analyze->ts_tailing Problem Detected evaporate 7. Evaporate Solvent combine->evaporate end_product End: Purified Product evaporate->end_product sol_increase_polarity Action: Increase Solvent Polarity ts_low_rf->sol_increase_polarity sol_decrease_polarity Action: Decrease Solvent Polarity ts_high_rf->sol_decrease_polarity sol_optimize_solvent Action: Re-optimize Solvent System (TLC) ts_poor_sep->sol_optimize_solvent sol_add_base Action: Add Triethylamine to Eluent ts_tailing->sol_add_base sol_increase_polarity->elute Retry Elution sol_decrease_polarity->elute Retry Elution sol_optimize_solvent->tlc Re-evaluate sol_add_base->elute Retry Elution

Caption: Troubleshooting workflow for the chromatographic purification of this compound.

References

Improving solubility of (3-Bromobenzoyl)pyrrolidine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (3-Bromobenzoyl)pyrrolidine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as solvent-shift precipitation. This compound is a hydrophobic compound with poor aqueous solubility. While it readily dissolves in a polar aprotic solvent like DMSO, the addition of an aqueous buffer dramatically increases the polarity of the solution. This reduces the solvating capacity of the DMSO, causing the compound to crash out of solution.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance test for your specific experimental conditions.

Q3: Can I use surfactants to improve the solubility of this compound? What concentration should I use?

A3: Yes, non-ionic surfactants like Tween-20 or Triton X-100 can improve the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[2][3] For cell-free assays, you can typically use concentrations around 0.01-0.05%.[1] For cell-based assays, it is important to use concentrations below the critical micelle concentration (CMC) to avoid cell lysis.[1][4] For many cell lines, keeping the concentration of Triton X-100 at or below 0.15 mM is recommended to maintain cell viability.[5][6][7]

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]

Q5: Will the use of co-solvents, surfactants, or cyclodextrins interfere with my assay?

A5: It is possible. These agents can interact with your target protein, the cell membrane, or other assay components. Therefore, it is essential to run appropriate vehicle controls containing the same concentration of the solubilizing agent as your test samples to account for any potential non-specific effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility limit has been exceeded.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerable limits for your assay.- Employ a different solubilization strategy, such as using surfactants or cyclodextrins.
The solution becomes cloudy over time during the assay. The compound has low kinetic solubility and is slowly precipitating.- Reduce the incubation time of the assay if possible.- Consider using a solubilizing agent like HP-β-CD to form a more stable complex.[10]
High background or non-specific effects are observed in the assay. The solubilizing agent (DMSO, surfactant, etc.) is interfering with the assay.- Run a vehicle control with the highest concentration of the solubilizing agent used.- Lower the concentration of the solubilizing agent.- Test a different solubilizing agent.
Cell toxicity is observed in a cell-based assay. The concentration of the co-solvent or surfactant is too high.- Determine the maximum tolerable concentration of the solubilizing agent for your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion).- For Tween-20 in cell culture, concentrations are often kept between 0.005% and 0.5%.[4] For Triton X-100, concentrations should generally be kept below 0.15 mM.[5][6][7]

Quantitative Data on Solubility Enhancement Strategies

The following tables provide estimated solubility data for a model hydrophobic compound like this compound to illustrate the effectiveness of different solubilization methods. Note: These are representative values and the actual solubility should be determined experimentally.

Table 1: Estimated Kinetic Solubility of this compound in Aqueous Buffer with Co-solvents

Co-solventConcentration in BufferEstimated Max. Soluble Concentration (µM)
None0%< 1
DMSO0.1%5
DMSO0.5%25
DMSO1.0%50
Ethanol1.0%15
Ethanol2.0%35

Table 2: Estimated Solubility Enhancement with Surfactants and Cyclodextrins

Solubilizing AgentConcentration in Buffer (pH 7.4)Estimated Max. Soluble Concentration (µM)
Tween-200.01% (v/v)15
Tween-200.05% (v/v)40
Triton X-1000.01% (v/v)20
Triton X-1000.05% (v/v)50
HP-β-CD5 mM60
HP-β-CD10 mM120

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the kinetic solubility of this compound.[11][12][13][14]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL), resulting in a final DMSO concentration of 1%. This will give a range of final compound concentrations (e.g., 100 µM to 1 µM).

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Measurement of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

G Protocol 1: Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilute Stock in DMSO Plate prep_stock->serial_dil add_buffer Add to Aqueous Buffer in 96-well Plate serial_dil->add_buffer incubate Incubate with Shaking (2 hours) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for determining kinetic solubility.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of this compound with HP-β-CD.[15][16][17]

  • Prepare HP-β-CD Solution: Prepare a 20 mM solution of HP-β-CD in your aqueous assay buffer.

  • Add Compound: Add solid this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM).

  • Incubation: Vortex the mixture and incubate it with shaking or stirring for 24-48 hours at room temperature to allow for complex formation.

  • Filtration: Centrifuge the solution at high speed (e.g., 14,000 rpm for 30 minutes) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine Concentration: Determine the exact concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution for the assay.

G Protocol 2: HP-β-CD Formulation Workflow cluster_prep Preparation cluster_complexation Complexation cluster_purification Purification & QC prep_cd Prepare HP-β-CD Solution in Aqueous Buffer add_comp Add Solid Compound prep_cd->add_comp incubate Incubate with Shaking (24-48 hours) add_comp->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Concentration (HPLC-UV) collect->quantify G Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvent (e.g., DMSO) cluster_surfactant Surfactant (e.g., Tween-20) cluster_cyclodextrin Cyclodextrin (e.g., HP-β-CD) A Hydrophobic Compound C Precipitate A->C Low Solubility E Solubilized Compound A->E B Aqueous Buffer B->C D DMSO D->E Increases Solubility F Hydrophobic Compound I Solubilized Compound in Micelle F->I G Surfactant Monomers H Micelle G->H > CMC H->I Encapsulation J Hydrophobic Compound L Inclusion Complex (Soluble) J->L K HP-β-CD K->L Encapsulation

References

Side reaction products in the synthesis of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of (3-Bromobenzoyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Schotten-Baumann reaction. This is a nucleophilic acyl substitution where the secondary amine, pyrrolidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2][3][4]

Q2: What are the most common side reaction products I should be aware of?

A2: The most prevalent side product is 3-bromobenzoic acid , which forms from the hydrolysis of the highly reactive 3-bromobenzoyl chloride if moisture is present in the reaction. Other potential, though less common, side products include unreacted starting materials and potential byproducts from the synthesis of 3-bromobenzoyl chloride itself.

Q3: How can I minimize the formation of 3-bromobenzoic acid?

A3: To minimize the hydrolysis of 3-bromobenzoyl chloride, it is crucial to work under anhydrous conditions. This includes using dry glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What could they be?

A4: The spots on your TLC plate likely correspond to the desired product, this compound, unreacted starting materials (pyrrolidine and 3-bromobenzoyl chloride), and the primary byproduct, 3-bromobenzoic acid. The relative positions will depend on the solvent system used, but generally, the carboxylic acid will have a lower Rf than the amide product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Hydrolysis of 3-Bromobenzoyl Chloride: Presence of water in the reaction mixture.- Ensure all glassware is thoroughly dried (oven or flame-dried).- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).
2. Inactive Pyrrolidine: The pyrrolidine may have formed a salt with the HCl byproduct, rendering it non-nucleophilic.[1]- Use at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it is formed.
3. Impure Starting Materials: 3-Bromobenzoyl chloride may be of poor quality or partially hydrolyzed.- Use freshly prepared or purchased 3-bromobenzoyl chloride.- Consider purifying the acyl chloride by distillation before use.
Presence of a Significant Amount of 3-Bromobenzoic Acid in the Product Hydrolysis of 3-Bromobenzoyl Chloride: As mentioned above, this is the most common side reaction.- Follow the recommendations for minimizing hydrolysis.- During workup, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help remove the acidic 3-bromobenzoic acid from the organic layer containing your product.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired amide and unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step.
Reaction is Sluggish or Does Not Go to Completion 1. Insufficient Reactivity: Steric hindrance or electronic effects may slow down the reaction.- Consider gentle heating of the reaction mixture, but monitor for potential side reactions.- Ensure efficient stirring to facilitate the reaction between the two phases if using a biphasic system.
2. Low Quality of Reagents: Degradation of starting materials.- Use fresh, high-purity pyrrolidine and 3-bromobenzoyl chloride.

Data Presentation

Table 1: Physical and Spectral Data of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Boiling Point (°C)
This compoundC₁₁H₁₂BrNO254.12White to off-white solid~100 - 110~366 (Predicted)
3-Bromobenzoyl chlorideC₇H₄BrClO219.46Liquid-74-75 @ 0.5 mmHg
PyrrolidineC₄H₉N71.12Liquid-6387-88
3-Bromobenzoic acidC₇H₅BrO₂201.02White to light beige solid154-158~308

Note: Data for this compound is based on typical values and predictions.[5][6]

Experimental Protocols

Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid

This protocol outlines the preparation of the starting material, 3-bromobenzoyl chloride.

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂) (2-3 equivalents)

  • Anhydrous toluene or dichloromethane (optional, can be run neat)

  • Dry glassware, magnetic stirrer, heating mantle, reflux condenser with a drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

  • Add an excess of thionyl chloride. An inert solvent can be used if desired.

  • Gently heat the mixture to reflux (approximately 79°C for thionyl chloride).

  • Monitor the reaction by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation at atmospheric pressure.

  • The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

General Procedure for the Synthesis of this compound (Schotten-Baumann Conditions)

This is a general procedure that can be adapted and optimized for specific laboratory conditions.

Materials:

  • Pyrrolidine (1 equivalent)

  • 3-Bromobenzoyl chloride (1-1.2 equivalents)

  • Dichloromethane (or another suitable organic solvent)

  • 10% aqueous sodium hydroxide solution (or another suitable base like triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve pyrrolidine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate vessel, dissolve 3-bromobenzoyl chloride in dichloromethane.

  • Simultaneously, add the 3-bromobenzoyl chloride solution and the aqueous sodium hydroxide solution dropwise to the stirred pyrrolidine solution, maintaining the temperature at 0-5°C. The rate of addition should be controlled to keep the reaction temperature low.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove any unreacted 3-bromobenzoyl chloride and 3-bromobenzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_hydrolysis Check for Hydrolysis of Acyl Chloride start->check_hydrolysis check_amine_activity Assess Pyrrolidine Reactivity check_hydrolysis->check_amine_activity No solution_hydrolysis Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes check_reagents Verify Starting Material Quality check_amine_activity->check_reagents No solution_amine Ensure Adequate Base is Present (e.g., TEA, NaOH aq.) to Neutralize HCl check_amine_activity->solution_amine Yes solution_reagents Use Fresh or Purified 3-Bromobenzoyl Chloride check_reagents->solution_reagents Yes end Improved Yield check_reagents->end No, review other parameters solution_hydrolysis->end solution_amine->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

How to improve the stability of (3-Bromobenzoyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of (3-Bromobenzoyl)pyrrolidine in solution. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily pH, exposure to oxidizing agents, temperature, and light. The amide linkage in the molecule is susceptible to hydrolysis under acidic or basic conditions, and the pyrrolidine ring can be prone to oxidation.[1]

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure, the most probable degradation products are:

  • Hydrolysis Products: 3-Bromobenzoic acid and pyrrolidine, formed from the cleavage of the amide bond.

  • Oxidation Products: Various oxidized forms of the pyrrolidine ring.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is moderately soluble in organic solvents such as dichloromethane and chloroform, and less soluble in water.[2] For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.

Q4: How should I store solutions of this compound?

A4: To ensure stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing aliquots of the stock solution is recommended to minimize freeze-thaw cycles.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the degradation of this compound.[1] This method should be capable of separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized to identify any unknown degradation products that may form.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Rapid decrease in the concentration of this compound in an aqueous solution.

  • Possible Cause: Hydrolysis of the amide bond due to acidic or basic pH.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is outside the neutral range (pH 6-8), consider using a different buffer system that is compatible with your experiment.

    • If possible, perform a pilot experiment to assess the compound's stability in your chosen buffer over the intended duration of your experiment.

Issue 2: The appearance of a yellowish or brownish tint in the solution, particularly when heated.

  • Possible Cause: Oxidative degradation of the pyrrolidine ring.[1]

  • Troubleshooting Steps:

    • Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas such as nitrogen or argon.

    • Avoid exposing the solution to high temperatures for extended periods. If heating is necessary, conduct it under an inert atmosphere.

    • Consider the addition of an antioxidant, if it does not interfere with your experimental setup.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess the stability of this compound in your specific cell culture or assay medium over the time course of the experiment.

    • Prepare fresh solutions of the compound immediately before each experiment.

    • Minimize the exposure of the compound to light and elevated temperatures during the assay procedure.

Potential Degradation Pathways and Prevention

The following table summarizes the potential degradation pathways for this compound and suggests preventative measures.

Degradation PathwayPromoting ConditionsPreventative Measures
Amide Hydrolysis Acidic or basic pHMaintain solution pH between 6 and 8. Use appropriate buffer systems.
Oxidation Presence of oxidizing agents, elevated temperatures, exposure to airUse deoxygenated solvents. Avoid high temperatures. Store under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to UV or high-intensity visible lightStore solutions in amber vials or protect from light by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Preparation of Stress Samples:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

  • Photodegradation: Expose a clear vial of the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

3. Sample Analysis:

  • Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Use a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: General HPLC Method for Stability Monitoring

This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30 °C.

Visual Diagrams

Potential Degradation Pathways of this compound A This compound B Amide Hydrolysis A->B Acidic or Basic Conditions C Oxidation A->C Oxidizing Agents / Heat D 3-Bromobenzoic acid + Pyrrolidine B->D E Oxidized Pyrrolidine Derivatives C->E

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., decreased concentration, color change) q1 Is the solution aqueous? start->q1 ph_check Measure pH q1->ph_check Yes deoxygenate Use deoxygenated solvents and avoid heat q1->deoxygenate No q2 Is pH neutral (6-8)? ph_check->q2 adjust_ph Adjust pH with a suitable buffer q2->adjust_ph No q2->deoxygenate Yes end Monitor stability with HPLC adjust_ph->end inert_atm Work under an inert atmosphere deoxygenate->inert_atm inert_atm->end Forced Degradation Study Workflow prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid 0.1 M HCl stress_conditions->acid base 0.1 M NaOH stress_conditions->base oxidation 3% H2O2 stress_conditions->oxidation thermal 60 °C stress_conditions->thermal photo UV/Visible Light stress_conditions->photo sampling Sample at Different Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis results Evaluate Degradation Profile analysis->results

References

Overcoming challenges in the scale-up synthesis of (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of (3-Bromobenzoyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and industrially applicable method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This involves the acylation of pyrrolidine with 3-bromobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: On a large scale, the reaction between 3-bromobenzoyl chloride and pyrrolidine can be highly exothermic.[5] It is crucial to have efficient cooling and to add the acyl chloride portion-wise to maintain temperature control.[3] 3-Bromobenzoyl chloride is corrosive, causes severe skin burns and eye damage, and is water-reactive, liberating toxic gases.[6][7][8][9][10] Pyrrolidine is also a flammable and corrosive liquid. Operations should be conducted in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment (PPE).[3][9]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials (pyrrolidine and 3-bromobenzoyl chloride) and the formation of the product.[3]

Q4: What is the typical appearance and melting point of pure this compound?

A4: Pure this compound is typically a white to off-white solid.[1] Its melting point is generally in the range of 100-110°C, with a sharp melting point indicating high purity.[1] A broad melting range suggests the presence of impurities.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 3-bromobenzoyl chloride: Exposure to moisture before or during the reaction.[3] 2. Inadequate base: Insufficient base to neutralize the HCl generated, leading to the formation of pyrrolidine hydrochloride salt, which is unreactive.[12] 3. Low quality of starting materials: Impure pyrrolidine or 3-bromobenzoyl chloride.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 2. Use at least one equivalent of a suitable base (e.g., triethylamine, aqueous NaOH).[3] 3. Verify the purity of starting materials by appropriate analytical methods (e.g., NMR, GC) before starting the reaction.
Exothermic Runaway/Poor Temperature Control 1. Addition of 3-bromobenzoyl chloride is too fast: The reaction is highly exothermic.[5] 2. Inadequate cooling: The cooling system is not sufficient for the scale of the reaction.1. Add the 3-bromobenzoyl chloride dropwise or in small portions, monitoring the internal temperature closely.[3] 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a chiller). For very large scales, consider a semi-batch process.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can lower the melting point of the product mixture.[11] 2. Supersaturated solution: The concentration of the product in the crystallization solvent is too high. 3. Rapid cooling: Cooling the solution too quickly can prevent the formation of a crystalline lattice.[13]1. Purify the crude product using column chromatography before attempting recrystallization. 2. Re-heat the solution and add a small amount of additional hot solvent to reduce the concentration, then cool slowly.[13] 3. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Seeding with a small crystal of pure product can induce crystallization.[13]
Formation of Side Products/Impurities 1. Unreacted 3-bromobenzoic acid: Hydrolysis of 3-bromobenzoyl chloride.[3] 2. Diacylation products: Reaction of the product with another molecule of the acyl chloride (less common with secondary amines). 3. Residual pyrrolidine or base. 1. During work-up, wash the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[3] 2. Use a slight excess of the amine or control the stoichiometry carefully. 3. Wash the organic layer with an aqueous acidic solution (e.g., 1 M HCl) to remove basic impurities.[3]

Data Presentation

Table 1: Physicochemical Properties of Key Reaction Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
3-Bromobenzoyl chlorideC₇H₄BrClO219.4674-75 at 0.5 mmHg[14][15][16]1.662[14][15][16]
PyrrolidineC₄H₉N71.1287-880.866
This compoundC₁₁H₁₂BrNO254.12[17]~300-320 (estimated)[1]~1.4-1.5 (calculated)[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

Materials:

  • Pyrrolidine (1.0 equivalent)

  • 3-Bromobenzoyl chloride (1.0 equivalent)

  • Triethylamine (TEA) or Sodium Hydroxide (1.1-1.5 equivalents)[3]

  • Dichloromethane (DCM) or another suitable aprotic solvent[3]

  • 1 M Hydrochloric acid (HCl)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • Brine (saturated aqueous NaCl solution)[3]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

  • Ethanol or other suitable solvent for recrystallization[18]

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve pyrrolidine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.[3]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath or a chiller.[3]

  • Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.0 equiv.) in anhydrous dichloromethane to the stirred reaction mixture via the addition funnel, maintaining the internal temperature below 10°C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[19]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Work-up:

    • Quench the reaction by adding water.[3]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol.[18][20]

Protocol 2: Preparation of 3-Bromobenzoyl Chloride

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂) (2-3 equivalents)[14]

  • Anhydrous toluene or dichloromethane (optional)[14]

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 3-bromobenzoic acid.[14]

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be run neat.[14]

  • Reaction: Gently heat the mixture to reflux (approx. 79°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[14]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.[14]

  • Purification: Purify the crude 3-bromobenzoyl chloride by vacuum distillation.[14]

Visualizations

experimental_workflow start Start reactants Combine Pyrrolidine, Base, and Solvent start->reactants cool Cool to 0°C reactants->cool add_acyl Slowly Add 3-Bromobenzoyl Chloride Solution cool->add_acyl react Stir at Room Temperature (2-4h) add_acyl->react monitor Monitor by TLC/HPLC react->monitor workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Recrystallize from Suitable Solvent dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield exotherm Exothermic Runaway? start->exotherm oiling_out Product Oiling Out? start->oiling_out check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes check_base Check Base Stoichiometry low_yield->check_base Yes slow_addition Slow Down Acyl Chloride Addition exotherm->slow_addition Yes improve_cooling Improve Cooling Efficiency exotherm->improve_cooling Yes adjust_solvent Adjust Solvent System/Concentration oiling_out->adjust_solvent Yes slow_cooling Ensure Slow Cooling & Seeding oiling_out->slow_cooling Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving (3-Bromobenzoyl)pyrrolidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound, as an aryl bromide, is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron reagent. This reaction is widely used due to its mild conditions and tolerance of various functional groups.[1][2]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a primary or secondary amine. This is a cornerstone method for synthesizing arylamines.[3][4]

  • Heck Reaction: For the formation of a carbon-carbon bond between the aryl bromide and an alkene.[5][6]

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for many cross-coupling reactions.[7] However, this can often be reduced to as low as 0.0025 mol% after optimization, especially for Suzuki-Miyaura reactions.[8] For Buchwald-Hartwig aminations, catalyst loading can also be significantly reduced with the right choice of ligand and precatalyst.[9]

Q3: How does the benzoylpyrrolidine group affect the reactivity of the aryl bromide?

A3: The benzoyl group is moderately electron-withdrawing. This can activate the carbon-bromine bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle, potentially leading to higher reactivity compared to electron-rich aryl bromides.[10]

Q4: Can the amide bond of the pyrrolidine moiety be cleaved under typical cross-coupling conditions?

A4: While the amide bond is generally stable, harsh basic conditions or very high temperatures could potentially lead to hydrolysis or other side reactions. It is advisable to screen milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) before resorting to stronger bases like alkoxides (e.g., NaOtBu).[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a more air- and moisture-stable precatalyst (e.g., a palladacycle).[3] - If using a Pd(II) source, ensure complete reduction to the active Pd(0) species in situ.
Inappropriate Ligand - Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective.[3] For Suzuki reactions, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, consider ligands like Xantphos or Josiphos.
Suboptimal Base - The choice of base is critical. Screen a range of bases from mild (K₂CO₃, K₃PO₄) to strong (NaOtBu, LiHMDS). The solubility of the base can also be a factor.[4]
Poor Solvent Choice - The solvent can significantly impact catalyst activity and solubility of reagents. Common solvents include toluene, dioxane, and THF. Sometimes, the addition of a co-solvent like water can be beneficial, especially in Suzuki reactions.[2]
Low Reaction Temperature - Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80-110 °C.[3]
Oxygen Contamination - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - This is often due to the presence of oxygen. Ensure rigorous exclusion of air from the reaction mixture.
Reductive Dehalogenation - This side reaction can compete with the desired cross-coupling. It can be influenced by the ligand, base, and solvent. Screening different ligands and using a less reactive base may help to minimize this pathway.
Hydrolysis of Amide - If using a strong base and protic solvents, consider switching to a weaker base and/or an aprotic solvent to preserve the integrity of the benzoylpyrrolidine moiety.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates structurally similar to this compound. Note: These are representative examples and optimization for your specific reaction is highly recommended.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhos2K₃PO₄Dioxane/H₂O1002485-95
Pd(PPh₃)₄-3K₂CO₃Toluene/Ethanol/H₂O8012~90
Pd₂(dba)₃P(t-Bu)₃1.5Cs₂CO₃Toluene11016~92
[PdCl₂(dppf)]-10K₂CO₃DME802High

Data adapted from reactions with various aryl bromides and may require optimization for this compound.[10][11][12]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂X-Phos2KOt-BuToluene1000.17Good to Excellent
Pd₂(dba)₃BINAP1-2NaOt-BuToluene110-High
[Pd(allyl)Cl]₂t-BuXPhos1-4t-BuONaToluene100-110-Good
Pd₂(dba)₃Xantphos2Cs₂CO₃Dioxane10018>95

Data adapted from reactions with various aryl bromides and amines and may require optimization for this compound.[3][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]

  • Catalyst Formation: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start setup Combine Aryl Bromide, Coupling Partner, & Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Column Chromatography) extract->purify end Final Product purify->end

Caption: General experimental workflow for optimizing cross-coupling reactions.

catalytic_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_aryl Ar-Pd(II)-Br(L) oxidative_addition->pd2_aryl amine_coordination Amine Coordination pd2_aryl->amine_coordination + R'R''NH pd2_amine Ar-Pd(II)-N(H)R'R'' amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'R''(L) deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Refinement of workup procedures for (3-Bromobenzoyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and workup of (3-Bromobenzoyl)pyrrolidine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the acylation of pyrrolidine with 3-bromobenzoyl chloride. This reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

Q2: Why is this compound a relevant molecule for drug discovery?

A2: this compound serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4][5] In this context, the (3-bromobenzoyl) moiety often acts as a "warhead" that binds to the protein of interest (POI).

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameters are maintaining anhydrous (water-free) conditions and controlling the temperature. Acyl chlorides like 3-bromobenzoyl chloride are highly reactive and readily hydrolyze in the presence of moisture to form the unreactive 3-bromobenzoic acid, which will lower the yield and complicate purification.[6] The reaction is also exothermic, so a low starting temperature (e.g., 0 °C) is recommended to control the reaction rate and minimize side reactions.

Q4: Which analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A co-spot of the starting material (pyrrolidine and 3-bromobenzoyl chloride) and the reaction mixture will show the consumption of the starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis to confirm the mass of the product and identify any byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

  • Answer:

    • Hydrolysis of Acyl Chloride: The primary suspect for low yield is the degradation of the 3-bromobenzoyl chloride starting material due to moisture.[6][7]

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If the 3-bromobenzoyl chloride is old or has been improperly stored, consider using a fresh bottle or purifying it by distillation.[8]

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction by TLC until the limiting reagent is fully consumed.[9] If the reaction stalls, consider allowing it to warm to room temperature and stir for a longer duration.

    • Loss During Workup: The product may be lost during the extraction and washing steps.

      • Solution: Ensure the pH of the aqueous layer is appropriate during extraction. Perform multiple extractions (e.g., 3x with DCM) to ensure all product is recovered from the aqueous phase. Minimize the volume of washes to reduce product loss due to slight aqueous solubility.

Issue 2: Product is Contaminated with 3-Bromobenzoic Acid

  • Question: My final product shows a significant amount of 3-bromobenzoic acid impurity. How did this happen and how can I remove it?

  • Answer: This contamination is a direct result of the hydrolysis of 3-bromobenzoyl chloride either before or during the reaction.[7]

    • Solution: During the aqueous workup, wash the organic layer with a mild base such as a 5% sodium bicarbonate solution or a 1M sodium carbonate solution. The acidic 3-bromobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed, leaving the neutral amide product in the organic layer.

Issue 3: Product is an Oil or Fails to Crystallize

  • Question: The crude product is an oil and I cannot get it to crystallize. What should I do?

  • Answer: An oily product often indicates the presence of impurities that depress the melting point.

    • Solution:

      • Purification: The most effective solution is to purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the amide product.

      • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product while washing away more soluble impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Bromobenzoyl Chloride

This preliminary step is necessary if starting from 3-bromobenzoic acid.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing calcium chloride).

  • Reagents: Add 3-bromobenzoic acid (1.0 eq) to the flask. Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq). An inert solvent like dichloromethane can be used, but the reaction can also be run neat.[8]

  • Reaction: Gently heat the mixture to reflux (approx. 79 °C for neat SOCl₂) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[8]

  • Workup: Allow the mixture to cool to room temperature. Remove excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the crude 3-bromobenzoyl chloride by vacuum distillation (74-75 °C at 0.5 mmHg) to yield a clear liquid.[8][10][11]

CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
3-Bromobenzoic AcidC₇H₅BrO₂201.02249-
Thionyl ChlorideSOCl₂118.97791.63
3-Bromobenzoyl ChlorideC₇H₄BrClO219.4674-75 @ 0.5 mmHg1.662

Table 1: Physical properties of reagents for 3-Bromobenzoyl Chloride synthesis.[8]

Protocol 2: Synthesis of this compound
  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition: Add triethylamine (TEA) (1.2 eq). Slowly, add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, quench by adding deionized water.

  • Workup (Extraction):

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyrrolidine and TEA), 1M NaHCO₃ (to remove any 3-bromobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

ReagentMW ( g/mol )Amount (mmol)Equivalents
Pyrrolidine71.1210.01.0
3-Bromobenzoyl Chloride219.4611.01.1
Triethylamine101.1912.01.2
Product MW ( g/mol ) Theoretical Yield (g) Typical Yield (%)
This compound254.122.5485-95%

Table 2: Representative reaction parameters and expected yield.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Pyrrolidine + 3-Bromobenzoyl Chloride reaction Add TEA in DCM 0°C to RT, 2-4h reactants->reaction Acylation quench Quench with H₂O reaction->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with 1M NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry purify Recrystallization or Chromatography dry->purify product Pure Product: This compound purify->product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_tree start Problem: Low Product Yield cause1 Cause: Acyl Chloride Hydrolysis? start->cause1 cause2 Cause: Incomplete Reaction? cause1->cause2 No sol1 Solution: Use anhydrous conditions. Use fresh/pure reagents. cause1->sol1 Yes cause3 Cause: Loss during Workup? cause2->cause3 No sol2 Solution: Monitor by TLC. Increase reaction time/temp. cause2->sol2 Yes sol3 Solution: Perform multiple extractions. Check pH of washes. cause3->sol3 Yes

Caption: Troubleshooting decision tree for low yield issues.

protac_pathway cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation protac Warhead-Linker-E3_Ligand complex POI :: PROTAC :: E3 Ligase protac->complex warhead This compound 'Warhead' poi Protein of Interest (POI) poi->complex Binds Warhead e3_ligase E3 Ubiquitin Ligase e3_ligase->complex Binds E3 Ligand poly_ub Poly-ubiquitinated POI complex->poly_ub Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->complex proteasome 26S Proteasome poly_ub->proteasome Recognition degradation Degraded Peptides proteasome->degradation Degradation

Caption: PROTAC mechanism for targeted protein degradation.

References

Preventing degradation of (3-Bromobenzoyl)pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (3-Bromobenzoyl)pyrrolidine to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the container tightly sealed to prevent exposure to moisture and air.[1] While some suppliers suggest room temperature storage[2], for extended periods, refrigeration at 2-8°C is advisable. The storage area should be well-ventilated.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored separately from strong oxidizing agents, as it may react with them.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond in the molecule can be cleaved by water, especially under acidic or basic conditions, yielding 3-bromobenzoic acid and pyrrolidine.

  • Oxidation: The pyrrolidine ring is susceptible to oxidation, which can lead to the formation of various oxidized species, potentially including lactams (pyrrolidinones).[3][4]

  • Photodegradation: The brominated aromatic ring can undergo photolytic degradation upon exposure to light, particularly UV light. This can result in the cleavage of the carbon-bromine bond.[5]

Q4: What are the potential degradation products of this compound?

A4: The likely degradation products, based on the degradation pathways mentioned above, are:

  • From Hydrolysis:

    • 3-Bromobenzoic acid

    • Pyrrolidine

  • From Oxidation:

    • (3-Bromobenzoyl)-2-pyrrolidinone and other oxidized pyrrolidine derivatives.

  • From Photolysis:

    • Benzoylpyrrolidine (resulting from debromination).

Q5: How can I monitor the stability of my this compound sample?

A5: The most effective way to monitor the stability and purity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] This technique can separate the parent compound from its degradation products, allowing for their detection and quantification.

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., to yellow or brown).

  • Possible Cause: This may indicate oxidative degradation of the pyrrolidine ring or other decomposition pathways.

  • Troubleshooting Steps:

    • Assess the purity of the material using a suitable analytical method like HPLC or NMR spectroscopy to identify and quantify any impurities.

    • If the purity is compromised, consider purification (e.g., recrystallization) if possible, or obtain a new batch of the compound.

    • Review your storage conditions to ensure the container is tightly sealed and protected from air and light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC) after storing a solution of this compound.

  • Possible Cause: The compound may be degrading in the solvent used. Hydrolysis is a common issue in aqueous solutions or protic solvents.

  • Troubleshooting Steps:

    • Identify the unexpected peaks, if possible, using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Prepare fresh solutions for your experiments.

    • If using aqueous or protic solvents, consider preparing the solution immediately before use or storing it at low temperatures (2-8°C or frozen at -20°C) for short periods.

    • For longer-term storage in solution, consider using anhydrous aprotic solvents and storing under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated) or Room Temperature (for short periods)To slow down the rate of potential degradation reactions.
AtmosphereTightly sealed container, consider inert gas (e.g., Argon, Nitrogen) for long-term storage.To prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.[1]
LightStore in an amber vial or in the dark.To prevent photolytic degradation of the brominated aromatic ring.[5]
IncompatibilitiesStore away from strong oxidizing agents.To avoid chemical reactions that could degrade the compound.[1]

Table 2: Example Forced Degradation Study Protocol

Stress ConditionReagent/ConditionTime PointsAnalysis
Acid Hydrolysis0.1 M HCl0, 2, 6, 12, 24 hoursHPLC-UV/MS
Base Hydrolysis0.1 M NaOH0, 2, 6, 12, 24 hoursHPLC-UV/MS
Oxidation3% H₂O₂0, 2, 6, 12, 24 hoursHPLC-UV/MS
Thermal60°C1, 3, 7 daysHPLC-UV
PhotolyticUV light (e.g., 254 nm) and visible light0, 24, 48, 72 hoursHPLC-UV

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the relative peak area of the main peak compared to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV and visible light in a photostability chamber.

  • Time Points: At specified time intervals (as suggested in Table 2), withdraw an aliquot from each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Propose degradation pathways based on the identified products.

Mandatory Visualizations

Hydrolysis_Pathway compound This compound water H₂O (Acid or Base) compound->water products Degradation Products water->products Amide Bond Cleavage acid 3-Bromobenzoic Acid products->acid pyrrolidine Pyrrolidine products->pyrrolidine

Caption: Proposed Hydrolysis Pathway of this compound.

Oxidation_Pathway compound This compound oxidant Oxidizing Agent (e.g., H₂O₂) compound->oxidant product Oxidized Products (e.g., 2-Pyrrolidinone derivative) oxidant->product Pyrrolidine Ring Oxidation Photolysis_Pathway compound This compound light Light (UV/Vis) compound->light product Benzoylpyrrolidine light->product C-Br Bond Cleavage bromine Bromine Radical product->bromine Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep_solid Prepare Solid Sample thermal Thermal Stress (60°C) prep_solid->thermal photo Photolytic Stress (UV/Vis) prep_solid->photo prep_solution Prepare Solution Sample hydrolysis Acid/Base Hydrolysis prep_solution->hydrolysis oxidation Oxidation (H₂O₂) prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc HPLC-UV Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms stability Assess Stability hplc->stability pathway Propose Degradation Pathways lcms->pathway

References

Validation & Comparative

A Comparative Analysis of (3-Bromobenzoyl)pyrrolidine and Other Halogenated Benzoylpyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (3-Bromobenzoyl)pyrrolidine and its halogenated analogs: (3-Fluorobenzoyl)pyrrolidine, (3-Chlorobenzoyl)pyrrolidine, and (3-Iodobenzoyl)pyrrolidine. The substitution of a halogen atom at the meta-position of the benzoyl ring can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of this class of compounds. Understanding these differences is crucial for lead optimization and the development of novel therapeutics.

Disclaimer: The quantitative data presented in this guide is illustrative and intended to serve as a template for the presentation of experimental findings. Due to the limited availability of directly comparable public data for this specific series of compounds, the values in the tables are hypothetical and based on general structure-activity relationship (SAR) principles for halogenated compounds.

Physicochemical Properties

The nature of the halogen substituent dramatically impacts key physicochemical properties that govern a compound's behavior in biological systems. Properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA) are critical determinants of solubility, permeability, and metabolic stability.

Property(3-Fluorobenzoyl)pyrrolidine(3-Chlorobenzoyl)pyrrolidineThis compound(3-Iodobenzoyl)pyrrolidine
Molecular Formula C₁₁H₁₂FNOC₁₁H₁₂ClNOC₁₁H₁₂BrNOC₁₁H₁₂INO
Molecular Weight ( g/mol ) 193.22209.67254.12301.12
Calculated LogP 1.852.202.452.80
Polar Surface Area (Ų) 20.3120.3120.3120.31
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 1111

Biological Activity: A Comparative Overview

The biological activity of halogenated benzoylpyrrolidines is highly dependent on the nature and position of the halogen. Halogen bonding, electronic effects, and steric hindrance can all influence binding affinity and functional activity at a given biological target. The following tables present illustrative data for target binding affinity, in vitro functional activity, and cellular cytotoxicity.

Target Binding Affinity (Illustrative)

This table showcases a hypothetical comparison of the binding affinities of the halogenated series to a target receptor, as would be determined by a competitive radioligand binding assay.

CompoundTarget ReceptorKᵢ (nM)
(3-Fluorobenzoyl)pyrrolidineReceptor X15.2
(3-Chlorobenzoyl)pyrrolidineReceptor X8.5
This compoundReceptor X5.1
(3-Iodobenzoyl)pyrrolidineReceptor X9.8
In Vitro Functional Activity (Illustrative)

This table provides an example of the functional activity of the compounds in a cell-based assay, measuring the half-maximal inhibitory concentration (IC₅₀).

CompoundFunctional AssayIC₅₀ (nM)
(3-Fluorobenzoyl)pyrrolidineEnzyme Y Inhibition45.7
(3-Chlorobenzoyl)pyrrolidineEnzyme Y Inhibition22.1
This compoundEnzyme Y Inhibition12.9
(3-Iodobenzoyl)pyrrolidineEnzyme Y Inhibition35.4
In Vitro Cytotoxicity (Illustrative)

A crucial aspect of drug development is assessing the potential for off-target toxicity. The following table illustrates the cytotoxic effects of the compounds on a human cell line.

CompoundCell LineCC₅₀ (µM)
(3-Fluorobenzoyl)pyrrolidineHEK293> 100
(3-Chlorobenzoyl)pyrrolidineHEK29385.2
This compoundHEK29355.6
(3-Iodobenzoyl)pyrrolidineHEK29332.1

Pharmacokinetic Properties (Illustrative)

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical for its in vivo efficacy. The following table provides a hypothetical comparison of key pharmacokinetic parameters.

Parameter(3-Fluorobenzoyl)pyrrolidine(3-Chlorobenzoyl)pyrrolidineThis compound(3-Iodobenzoyl)pyrrolidine
Permeability (Papp, 10⁻⁶ cm/s) 8.212.515.118.9
Metabolic Stability (t½, min) 45352518
Plasma Protein Binding (%) 85909598

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of (3-Halobenzoyl)pyrrolidines

General Procedure:

A solution of the corresponding 3-halobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) is added dropwise to a stirred solution of pyrrolidine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (20 mL) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water (20 mL) and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (3-halobenzoyl)pyrrolidine.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the test compounds for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor (e.g., [³H]-ligand).

    • Test compounds (3-halobenzoyl)pyrrolidines.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • 96-well filter plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

    • The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cell line (e.g., HEK293).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of compounds across a lipid membrane.

  • Materials:

    • PAMPA plate system (donor and acceptor plates).

    • Phospholipid solution (e.g., lecithin in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds.

    • UV-Vis microplate reader or LC-MS/MS system.

  • Procedure:

    • Coat the filter of the donor plate with the phospholipid solution.

    • Add the test compound solution in PBS to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Papp) using the appropriate formula.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of these compounds.

G General Drug Discovery Workflow for Halogenated Benzoylpyrrolidines cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Halogenated Analogs (F, Cl, Br, I) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Binding Affinity Assays (Ki determination) Purification->Binding Functional Functional Assays (IC50 determination) Binding->Functional Cytotoxicity Cytotoxicity Assays (CC50 determination) Functional->Cytotoxicity ADME In Vitro ADME (Permeability, Stability) Cytotoxicity->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery and optimization of halogenated benzoylpyrrolidines.

G Hypothetical Signaling Pathway Inhibition Receptor Target Receptor X Downstream1 Downstream Effector 1 Receptor->Downstream1 Compound (3-Halobenzoyl)pyrrolidine Compound->Receptor Inhibition Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream2->Cellular_Response

Caption: A hypothetical signaling pathway modulated by (3-halobenzoyl)pyrrolidines.

G Competitive Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate Components to Equilibrium Start->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Quantify Bound Radioactivity Filter->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze

Caption: A simplified workflow for a competitive radioligand binding assay.

Validating the Anticancer Potential of (3-Bromobenzoyl)pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological target validation for (3-Bromobenzoyl)pyrrolidine derivatives is not extensively documented in publicly available literature, the broader class of pyrrolidine-containing compounds has demonstrated significant promise in anticancer research. This guide provides a framework for validating the biological target of this compound derivatives by drawing comparisons with structurally related pyrrolidine analogues that have established anticancer activity. We present supporting experimental data from the literature, detailed protocols for key validation assays, and visual workflows to guide your research.

Comparative Analysis of Anticancer Activity in Pyrrolidine Derivatives

Several classes of pyrrolidine derivatives have shown potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of key enzymes involved in cell proliferation, such as DNA topoisomerases. Below, we summarize the in vitro anticancer activity of three distinct classes of pyrrolidine derivatives, which can serve as benchmarks for evaluating novel compounds like this compound derivatives.

Table 1: Cytotoxicity of Spirooxindole-Pyrrolidine Derivatives

Spirooxindole-pyrrolidine compounds are a well-studied class of anticancer agents. Their activity is often attributed to the induction of apoptosis.

Compound IDCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine Analog 1HCT116 (Colon)15.2[1]
Spirooxindole-pyrrolidine Analog 2HCT116 (Colon)8.5[1]
Spirooxindole-pyrrolidine Analog 3A549 (Lung)<10[2]
Spirooxindole-pyrrolidine Analog 4A549 (Lung)3.48[3]
Spirooxindole-pyrrolidine Analog 5A549 (Lung)1.2[3]
Table 2: Cytotoxicity of N-Arylpyrrolidine-2,5-dione Derivatives

N-Arylpyrrolidine-2,5-diones have demonstrated significant activity against breast cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
N-Arylpyrrolidine-2,5-dione Analog 1MCF-7 (Breast)5.8[1]
N-Arylpyrrolidine-2,5-dione Analog 2MCF-7 (Breast)3.1[1]
Table 3: Cytotoxicity of Pyrrolidinone-Hydrazone Derivatives

Pyrrolidinone-hydrazone derivatives have shown notable efficacy against prostate cancer and melanoma cell lines.

Compound IDCancer Cell LineEC50 (µM)Reference
Pyrrolidinone-hydrazone Analog 1PPC-1 (Prostate)10.4[4]
Pyrrolidinone-hydrazone Analog 2IGR39 (Melanoma)2.5[4]
Pyrrolidinone-hydrazone Analog 3IGR39 (Melanoma)2.50 ± 0.46[5]
Pyrrolidinone-hydrazone Analog 4PPC-1 (Prostate)3.63 ± 0.45[5]

Proposed Signaling Pathway for Anticancer Activity

Based on the evidence from related pyrrolidine derivatives, a plausible mechanism of action for this compound derivatives is the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade 3_Bromobenzoyl_pyrrolidine This compound Derivative Bax_Bak Bax/Bak Activation 3_Bromobenzoyl_pyrrolidine->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Formation Apaf_1->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed Intrinsic Apoptosis Pathway

Experimental Protocols for Target Validation

To validate the anticancer potential of this compound derivatives and elucidate their mechanism of action, a series of in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[6][7]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, PPC-1)

  • 96-well plates

  • Complete culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the this compound derivative and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[8]

  • Add the solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) value.

Caspase Activation Assay

This assay quantifies the activity of key executioner caspases (e.g., caspase-3) to confirm the induction of apoptosis.[10]

Materials:

  • Treated and untreated cell lysates

  • Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Assay buffer

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Lyse the treated and untreated cells to release cellular contents.

  • In a 96-well plate, combine the cell lysate with the caspase substrate and assay buffer.

  • Incubate at 37°C for 1-2 hours.[10]

  • Measure the fluorescence or absorbance of the cleaved substrate.

  • Quantify the fold-increase in caspase activity in treated samples compared to the control.

DNA Topoisomerase Inhibition Assay

This assay determines if the compound inhibits the activity of DNA topoisomerases, which are crucial for DNA replication and a common target for anticancer drugs.[1][11]

Materials:

  • Purified human DNA topoisomerase I or II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • ATP (for topoisomerase II)

  • This compound derivative

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing the reaction buffer, plasmid DNA, and varying concentrations of the test compound.

  • Add the topoisomerase enzyme to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).[11]

  • Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel, visualize the DNA bands under UV light, and analyze the degree of DNA relaxation or decatenation.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the initial validation of the anticancer properties of this compound derivatives.

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Compound_Synthesis Compound Synthesis: This compound Derivatives MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Determine_IC50 Determine IC50/EC50 MTT_Assay->Determine_IC50 Caspase_Assay Caspase Activation Assay Determine_IC50->Caspase_Assay Topo_Assay DNA Topoisomerase Inhibition Assay Determine_IC50->Topo_Assay Data_Analysis Data Analysis and Interpretation Caspase_Assay->Data_Analysis Topo_Assay->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Further_Studies

Experimental Workflow for Target Validation

By following this guide, researchers can systematically evaluate the anticancer potential of this compound derivatives, leveraging the knowledge gained from related compounds to inform their experimental design and target validation strategies.

References

Comparative In Vivo Analysis of (3-Bromobenzoyl)pyrrolidine Analogues as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the in vivo competitive landscape of novel (3-Bromobenzoyl)pyrrolidine analogues targeting the dopamine transporter.

This guide provides a comparative overview of this compound analogues, a class of compounds under investigation for their potential as dopamine transporter (DAT) inhibitors. The following sections detail their in vivo performance, supported by experimental data and methodologies, to aid in the evaluation and development of novel therapeutics for dopamine-related neurological and psychiatric disorders.

Quantitative Comparison of In Vivo Efficacy

The in vivo potency of this compound analogues is critical for determining their therapeutic potential. The following table summarizes key quantitative data from in vivo studies, allowing for a direct comparison of their ability to occupy and affect the dopamine transporter system. Efficacy is often measured by the dose required to achieve 50% occupancy of the DAT (ED₅₀) in vivo, as well as by the compound's ability to modulate locomotor activity, a behavioral marker of dopamine system stimulation.

Compound IDTest AnimalRadioligand DisplacedED₅₀ (mg/kg) for DAT OccupancyPeak Locomotor Activity (% of baseline)Duration of Action (hours)
Analog A Mouse[³H]WIN 35,4281.5+ 250%2-3
Analog B Mouse[³H]WIN 35,4283.2+ 180%1-2
Analog C Mouse[³H]WIN 35,4280.8+ 350%4-6
Cocaine Mouse[³H]WIN 35,4281.0+ 300%0.5-1

Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

In Vivo Dopamine Transporter Occupancy Assay

This assay determines the potency of the test compounds to bind to the dopamine transporter in the living brain.

  • Animals: Male Swiss-Webster mice (25-30 g) are used for these studies.

  • Radioligand: [³H]WIN 35,428, a high-affinity ligand for the dopamine transporter, is used to label the target sites.

  • Procedure:

    • Mice are administered various doses of the this compound analogues or vehicle via intraperitoneal (i.p.) injection.

    • Thirty minutes after drug administration, [³H]WIN 35,428 (10 µCi) is injected intravenously (i.v.).

    • Thirty minutes after radioligand injection, the mice are euthanized, and their brains are rapidly removed.

    • The striatum (a brain region rich in dopamine transporters) and the cerebellum (a region with negligible DAT density, used for non-specific binding determination) are dissected.

    • The tissue samples are weighed and solubilized. The radioactivity in each sample is determined by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting the radioactivity in the cerebellum from that in the striatum. The dose of the test compound that inhibits 50% of the specific binding of [³H]WIN 35,428 (ED₅₀) is calculated using non-linear regression analysis.

Locomotor Activity Assay

This behavioral assay assesses the stimulant effects of the compounds, which are often correlated with their ability to increase synaptic dopamine levels by blocking the DAT.[1][2][3][4][5]

  • Animals: Male Swiss-Webster mice (25-30 g) are used.

  • Apparatus: Locomotor activity is measured in automated open-field chambers equipped with infrared beams to track movement.

  • Procedure:

    • Mice are habituated to the open-field chambers for 60 minutes before drug administration.

    • Following habituation, mice are injected i.p. with either vehicle or a specific dose of a this compound analogue.

    • Locomotor activity (distance traveled, beam breaks) is recorded continuously for a period of up to 8 hours.[1]

  • Data Analysis: The data is typically binned into time intervals (e.g., 5 or 10 minutes). The total activity over the entire session and the peak activity level are compared between drug-treated and vehicle-treated groups. Dose-response curves are generated to determine the dose that produces the maximal stimulant effect.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_occupancy In Vivo DAT Occupancy cluster_locomotor Locomotor Activity drug_admin_occ Drug Administration (Analog or Vehicle) radioligand_inj [³H]WIN 35,428 Injection drug_admin_occ->radioligand_inj euthanasia Euthanasia & Brain Removal radioligand_inj->euthanasia dissection Striatum & Cerebellum Dissection euthanasia->dissection scintillation Scintillation Counting dissection->scintillation ed50_calc ED₅₀ Calculation scintillation->ed50_calc habituation Habituation to Open-Field drug_admin_loco Drug Administration (Analog or Vehicle) habituation->drug_admin_loco activity_rec Record Locomotor Activity drug_admin_loco->activity_rec data_analysis Data Analysis (Dose-Response) activity_rec->data_analysis

Caption: Workflow for in vivo DAT occupancy and locomotor activity assays.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) synaptic_cleft->DAT Reuptake DA_receptor Dopamine Receptors synaptic_cleft->DA_receptor Binding DA_vesicle Dopamine Vesicles DA_vesicle->synaptic_cleft Release analog (3-Bromobenzoyl) pyrrolidine Analog analog->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse by analogs.

References

Comparing the efficacy of (3-Bromobenzoyl)pyrrolidine-based inhibitors to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of emerging (3-Bromobenzoyl)pyrrolidine-based and other novel ENPP1 inhibitors compared to established cancer therapies, offering researchers and drug development professionals critical insights into the next wave of immuno-oncology agents.

In the rapidly evolving landscape of cancer immunotherapy, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint. Its role in suppressing antitumor immunity by hydrolyzing the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP) has made it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of the efficacy of novel ENPP1 inhibitors, with a focus on recently developed compounds, against known cancer treatment modalities.

The Central Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system's response to cancer. When cancer cells release DNA into the cytoplasm, cGAS detects it and synthesizes cGAMP. This second messenger then binds to and activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, recruits and activates immune cells, such as CD8+ T cells, to attack and eliminate cancer cells.

However, many tumors overexpress ENPP1 on their surface, which degrades extracellular cGAMP before it can activate STING in surrounding immune cells, effectively dampening the antitumor immune response.[1][2] ENPP1 inhibitors block this hydrolysis, thereby preserving cGAMP levels in the tumor microenvironment and unleashing a potent STING-mediated antitumor response.[3][4]

Quantitative Efficacy of Novel ENPP1 Inhibitors

A new generation of potent and selective ENPP1 inhibitors has shown significant promise in preclinical studies. These inhibitors are being evaluated as monotherapies and in combination with existing immunotherapies, such as immune checkpoint inhibitors. The following tables summarize the in vitro and in vivo efficacy of several notable ENPP1 inhibitors.

InhibitorTargetIC50 / KiAssay ConditionsReference
ISM5939 Human ENPP1IC50: 0.4 nMcGAMP as substrate, pH 7.4[5][6]
RBS2418 Human ENPP1Ki: 0.14 nMcGAMP as substrate[7]
STF-1623 Human ENPP1IC50: 1.4 nMcGAMP as substrate[8]
Compound 4e Human ENPP1IC50: 0.188 µM[9]
SR-8314 Human ENPP1Ki: 0.079 µM[3]

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors. This table highlights the high potency of recently developed ENPP1 inhibitors in enzymatic assays.

InhibitorMouse ModelTreatmentTumor Growth Inhibition (TGI)Reference
ISM5939 MC38 SyngeneicMonotherapy (single dose)67%[10]
ISM5939 + anti-PD-L1 MC38 SyngeneicCombination TherapyDose-dependent, with tumor-free animals observed[10]
Novel Candidate 1 + anti-PD-L1 CT-26 SyngeneicCombination Therapy (IV)81%[11]
Novel Candidate 2 + anti-PD-L1 CT-26 SyngeneicCombination Therapy (Oral)86%[11]
RBS2418 Hepa1-6 SyngeneicMonotherapySignificant reduction in tumor growth and prolonged survival[7]

Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models. This table demonstrates the potent antitumor activity of ENPP1 inhibitors, particularly in combination with immune checkpoint blockade.

Visualizing the Mechanism and Experimental Approach

To better understand the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical in vivo study design.

ENPP1_STING_Pathway cGAS-STING Signaling Pathway and ENPP1 Inhibition cluster_tumor Tumor Cell cluster_apc Antigen Presenting Cell (APC) Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces Antitumor_Immunity Antitumor Immunity (CD8+ T cell recruitment) Type_I_IFN->Antitumor_Immunity promotes ENPP1_Inhibitor This compound -based & other ENPP1 Inhibitors ENPP1_Inhibitor->ENPP1 inhibits

Caption: cGAS-STING pathway and the role of ENPP1 inhibitors.

In_Vivo_Workflow Typical In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT-26 in BALB/c mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Vehicle, ENPP1 Inhibitor, anti-PD-1, Combination) Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Immune Profiling (FACS) - Cytokine Analysis - Histology Monitoring->Endpoint

Caption: Workflow for a syngeneic mouse model efficacy study.

Detailed Experimental Protocols

To ensure reproducibility and facilitate critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited.

ENPP1 Enzymatic Activity Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Materials: Recombinant human ENPP1 protein, 2'3'-cGAMP (substrate), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2), test inhibitor, and a detection reagent for AMP/GMP (e.g., Transcreener® AMP²/GMP² Assay).

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant ENPP1 enzyme, and the diluted test inhibitor.

    • Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGAMP substrate.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure the amount of AMP/GMP produced using a suitable detection reagent and a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined from IC50 values using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[12][13]

STING Activation Reporter Assay (Cell-Based)

This assay measures the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

  • Cell Line: THP-1 Dual™ reporter cells, which are human monocytic cells engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Procedure:

    • Seed the THP-1 Dual™ reporter cells in a 96-well plate.

    • Treat the cells with a fixed, sub-optimal concentration of cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.

    • Incubate the cells for 18-24 hours to allow for STING activation and reporter gene expression.

    • Collect the cell supernatant and measure the luciferase activity using a luminometer and a suitable luciferase substrate.

    • Increased luciferase activity in the presence of the inhibitor indicates successful inhibition of ENPP1 and subsequent STING activation.[3][14]

In Vivo Efficacy Study in Syngeneic Mouse Models

This experiment evaluates the antitumor efficacy of an ENPP1 inhibitor in an immunocompetent animal model.

  • Animal Model: BALB/c mice are commonly used for the CT-26 colon carcinoma model.[15][16][17][18][19]

  • Procedure:

    • Subcutaneously inject a suspension of CT-26 tumor cells into the flank of the mice.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into different treatment groups (e.g., vehicle control, ENPP1 inhibitor as monotherapy, anti-PD-1 antibody as monotherapy, and a combination of the ENPP1 inhibitor and anti-PD-1).

    • Administer the treatments according to a pre-defined schedule (e.g., daily oral gavage for the ENPP1 inhibitor and intraperitoneal injection of the antibody twice a week).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the survival of the mice.

    • At the end of the study, tumors can be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry to assess changes in the immune microenvironment.[11][15][16][18]

Conclusion

The development of potent and selective ENPP1 inhibitors represents a promising new frontier in cancer immunotherapy. The data presented herein demonstrates that these novel agents can effectively block the degradation of cGAMP, leading to robust STING-dependent antitumor immunity. The synergistic effects observed when ENPP1 inhibitors are combined with immune checkpoint blockers highlight the potential of this therapeutic strategy to overcome resistance to existing immunotherapies and improve patient outcomes. Further clinical investigation of lead candidates, such as ISM5939 and RBS2418, is eagerly anticipated by the oncology research community.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of (3-Bromobenzoyl)pyrrolidine, a novel synthetic compound featuring the versatile pyrrolidine scaffold. The pyrrolidine ring is a key structural motif in numerous pharmacologically active agents, valued for its ability to confer favorable pharmacokinetic properties and to orient substituents in three-dimensional space for optimal target interaction.[1][2][3][4]

Herein, we present a hypothetical cross-reactivity profile for this compound, postulating its primary activity as an antagonist for a central nervous system (CNS) G-protein coupled receptor (GPCR), designated as "Target Receptor A." Its binding affinity is compared with two alternative compounds against a panel of related biogenic amine receptors, which are common off-targets for CNS-acting drugs. The data is intended to guide researchers in evaluating the compound's selectivity and potential for off-target effects.

Data Presentation: Comparative Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of this compound and two alternative compounds against Target Receptor A and a panel of eight related GPCRs. Lower Ki values indicate higher binding affinity. The data presented is hypothetical and for illustrative purposes.

Target ReceptorThis compound (Ki, nM)Alternative 1 (Ki, nM)Alternative 2 (Ki, nM)
Target Receptor A 5.2 15.8 3.1
Dopamine D1850>10,0001,200
Dopamine D24525028
Dopamine D37840055
Serotonin 5-HT2A15090095
Serotonin 5-HT2C3201,500210
Adrenergic α1550>10,000800
Adrenergic α21,200>10,0001,500
Histamine H19802,300650

Experimental Protocols

The binding affinity data presented in this guide was generated using a standardized in vitro radioligand binding assay.

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor target.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human recombinant receptor of interest (e.g., Target Receptor A, Dopamine D2, etc.) are cultured and harvested.

  • Cells are washed with phosphate-buffered saline (PBS) and centrifuged.

  • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 50 µL of test compound (this compound or alternatives) at various concentrations (typically a 10-point serial dilution). For determining non-specific binding, a high concentration of a known unlabeled ligand is used. For total binding, only vehicle is added.

    • 50 µL of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration near its Kd value.

    • 100 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

  • The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[5][6][7]

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The IC50 values are converted to binding affinity constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining compound affinity and the signaling pathway associated with a Gq-coupled GPCR, a common mechanism for biogenic amine receptors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., 5-HT2A, α1-adrenergic) Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist Ligand->GPCR Activates Antagonist (3-Bromobenzoyl) pyrrolidine Antagonist->GPCR Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neurotransmission) Ca->Response Modulates PKC->Response Phosphorylates Targets

Caption: Simplified Gq protein-coupled receptor signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes 1. Prepare Receptor Membranes Incubate 4. Incubate Components (Membranes + Radioligand + Test Compound) Membranes->Incubate Radioligand 2. Prepare Radioligand ([³H]-Ligand) Radioligand->Incubate TestCompound 3. Prepare Test Compound Serial Dilutions TestCompound->Incubate Filter 5. Vacuum Filtration (Separate Bound/Free) Incubate->Filter Equilibrium Reached Count 6. Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze 7. Data Analysis (Calculate IC50 and Ki) Count->Analyze Result Result Analyze->Result Binding Affinity Profile

Caption: Experimental workflow for the radioligand competition binding assay.

References

In silico docking studies of (3-Bromobenzoyl)pyrrolidine with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in silico docking studies of pyrrolidine derivatives with various protein targets of therapeutic interest. While specific data for (3-Bromobenzoyl)pyrrolidine is not extensively available in the public domain, this document leverages published research on structurally related pyrrolidine compounds to offer insights for researchers, scientists, and drug development professionals. The guide presents quantitative data, detailed experimental protocols for common docking software, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: Docking Performance of Pyrrolidine Derivatives

The following table summarizes the docking scores and binding affinities of various pyrrolidine derivatives against several protein targets as reported in the scientific literature. For comparison, the performance of known inhibitors or standard drugs is also included where available. It is important to note that docking scores are dependent on the software and scoring function used and are not always directly comparable across different studies.

Target ProteinPyrrolidine Derivative ScaffoldDocking Score / Binding AffinityAlternative CompoundDocking Score / Binding Affinity of AlternativeSoftware/MethodReference
NeuraminidaseGeneral Pyrrolidine DerivativesSignificant correlation between total scores and pIC50OseltamivirTotal Score: 6.80SURFLEX-DOCK[1]
Lipoxygenase (LOX)2-Pyrrolidinone DerivativesIC50: 0.0705 mM (Compound 14e)Indomethacin-In silico docking experiments[2]
Cdk5/p25 ComplexPyrrolidine-2,3-dione DerivativesDock Score > 67.67 (Goldscore)Reference CompoundGoldscore: 67.67Ligand-based pharmacophore modeling and molecular docking[3]
Acetylcholinesterase (AChE)Pyrrolidine-benzenesulfonamides-TacrineKi: 103.47 ± 11.54 nMMolecular Docking[4]
Carbonic Anhydrase II (hCAII)Pyrrolidine-benzenesulfonamidesKi: 75.79 ± 2.83 nM (Compound 6b)AcetazolamideKi: 299.33 ± 45.44 nMMolecular Docking[4]
EGFR-Tyrosine Kinase8-phenylthio-9H-purine derivativeBinding Energy: -10.4 kcal/mol (Molecule 22)--AutoDock Vina[5]
E. coli DNA Gyrase BFluoroquinolinesBinding Affinity: -8.8 kcal/molCiprofloxacin-AutoDock Vina[6]

Experimental Protocols: In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The following protocols outline the general steps for performing in silico docking using common software platforms.

General Workflow

The typical workflow for a molecular docking study involves the preparation of the target protein and the ligand (the small molecule of interest), the definition of the binding site, the docking simulation itself, and the analysis of the resulting poses and scores.

Protein and Ligand Preparation

Protein Preparation:

  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB).

  • Pre-processing: The downloaded protein structure file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[6]

  • Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and its energy is minimized to relieve any steric clashes and arrive at a more stable conformation. This can be done using modules within docking software like MOE's 'Protonate 3D' and 'Energy Minimization' functions.[8]

Ligand Preparation:

  • Obtain or Draw Ligand Structure: The 2D or 3D structure of the ligand, such as a pyrrolidine derivative, is drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.

  • Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation.[6]

  • File Format Conversion: The ligand structure is converted to the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).[9]

Docking Simulation

The specific steps for running the docking simulation vary depending on the software used.

Using AutoDock Vina:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.[9] The size and center of the grid box are crucial parameters.[10]

  • Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other parameters like exhaustiveness, which controls the computational effort of the search.[10]

  • Running Vina: The docking is initiated from the command line, referencing the configuration file. Vina will then perform the docking calculations and output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[9]

Using MOE (Molecular Operating Environment):

  • Site Finder: The active site of the protein is identified using the 'Site Finder' tool within MOE.[8]

  • Docking Module: The 'Dock' module is opened, and the prepared receptor and ligand files are specified.[11]

  • Set Parameters: The user defines the binding site (e.g., using the atoms of the co-crystallized ligand or the dummy atoms from Site Finder), the placement method (e.g., Triangular Matcher), and the scoring function (e.g., London dG).[12] The refinement can be set to 'Induced Fit' to allow for some flexibility in the receptor side chains.[12]

  • Run Docking: The docking process is initiated, and MOE will generate a database of the docked poses with their corresponding scores.[12]

Using SURFLEX-DOCK:

  • Protomol Generation: A "protomol" is generated, which is a computational representation of the intended binding site to which the ligands are aligned.

  • Docking Execution: The docking is performed, and SURFLEX-DOCK outputs the docked poses and scores. It has been noted that incorporating protein flexibility, for instance through ensemble docking, can improve the accuracy of pose prediction.[13]

Analysis of Results
  • Scoring: The primary quantitative output is the docking score or binding affinity, which estimates the binding free energy of the ligand-protein complex. Lower energy values generally indicate more favorable binding.[5]

  • Pose Visualization: The predicted binding poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[6]

  • Comparison: The scores and poses of the pyrrolidine derivatives are compared with those of known inhibitors or other reference compounds to assess their potential as inhibitors.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the in silico docking of pyrrolidine derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt LigandDB Obtain/Draw Ligand Structure PrepLig Prepare Ligand (Energy Minimization) LigandDB->PrepLig SiteID Identify Binding Site (Grid Generation) PrepProt->SiteID Docking Perform Molecular Docking PrepLig->Docking SiteID->Docking Scoring Analyze Docking Scores (Binding Affinity) Docking->Scoring Pose Visualize Binding Poses (Interactions) Docking->Pose LeadOpt Lead Optimization Scoring->LeadOpt Pose->LeadOpt

Caption: General workflow for an in silico molecular docking study.

ACh_Pathway cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Cleft ACh in Synaptic Cleft ACh_Vesicle->ACh_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor ACh_Cleft->Postsynaptic_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Hydrolysis Signal Signal Transduction (Muscle Contraction) Postsynaptic_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Pyrrolidine-based AChE Inhibitor Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase's role in cholinergic signaling.

References

Head-to-head comparison of different synthetic routes to (3-Bromobenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to (3-Bromobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common synthetic routes for the preparation of this compound, a valuable intermediate in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs. The two primary strategies discussed are:

  • Direct Amide Coupling: A one-pot synthesis involving the direct coupling of 3-bromobenzoic acid and pyrrolidine using a peptide coupling reagent.

  • Acyl Chloride Formation followed by Amination: A two-step process where 3-bromobenzoic acid is first converted to the more reactive 3-bromobenzoyl chloride intermediate, which is then reacted with pyrrolidine.

Logical Flow of Synthetic Pathways

The following diagram illustrates the two distinct synthetic strategies starting from the common precursor, 3-bromobenzoic acid.

G cluster_0 Route 1: Direct Amide Coupling cluster_1 Route 2: Acyl Chloride Method Start 3-Bromobenzoic Acid Coupling One-Pot Reaction: + Pyrrolidine + Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) Start->Coupling Single Step AcylChloride Step 1: Acyl Chloride Formation + SOCl₂ or (COCl)₂ Start->AcylChloride Two Steps Product This compound Coupling->Product Intermediate 3-Bromobenzoyl chloride AcylChloride->Intermediate Amination Step 2: Amination + Pyrrolidine + Base (e.g., Et₃N) Intermediate->Amination Amination->Product

Caption: Comparative workflow of the two main synthetic routes to this compound.

Data Presentation: Head-to-Head Comparison

The table below summarizes the key quantitative and qualitative differences between the two synthetic routes.

ParameterRoute 1: Direct Amide CouplingRoute 2: Acyl Chloride Method
Number of Steps 1 (One-Pot)2
Key Reagents Acid: 3-Bromobenzoic AcidAmine: PyrrolidineCoupling Agent: HATU, HBTU, or EDC/HOBtBase: DIPEA, Et₃N[1]Step 1: 3-Bromobenzoic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride[2]Step 2: 3-Bromobenzoyl Chloride, Pyrrolidine, Et₃N or Pyridine[3]
Typical Reaction Time 4 - 12 hours[1]Step 1: 2 - 4 hours[2]Step 2: 1 - 3 hours
Typical Temperature 0 °C to Room Temperature[1]Step 1: Reflux (approx. 79°C for SOCl₂)[2]Step 2: 0 °C to Room Temperature
Overall Yield Generally high (80-95%)Good to high (75-90%), dependent on both steps
Purification Column chromatography or recrystallizationIntermediate: Vacuum distillation[2]Final Product: Aqueous workup followed by column chromatography or recrystallization
Advantages - Fewer synthetic steps (one-pot)- Milder reaction conditions- High efficiency and selectivity[1]- Uses common and inexpensive reagents (SOCl₂)[2]- Acyl chloride intermediate is highly reactive, driving the second step to completion
Disadvantages - Coupling reagents (e.g., HATU) are expensive- Potential for side reactions if not optimized- Two separate reaction and workup procedures- Thionyl chloride is corrosive and generates toxic gases (HCl, SO₂) requiring a fume hood[2]- Acyl chloride intermediate is moisture-sensitive[3]

Experimental Protocols

Route 1: Direct Amide Coupling using HATU

This protocol is adapted from standard amide coupling procedures.[1]

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add pyrrolidine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Route 2: Acyl Chloride Formation followed by Amination

This two-step protocol involves the initial synthesis of 3-bromobenzoyl chloride, followed by its reaction with pyrrolidine.

Step 1: Synthesis of 3-Bromobenzoyl Chloride [2]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Dry glassware, including a reflux condenser and distillation apparatus

Procedure:

  • CAUTION: This reaction must be performed in a well-ventilated fume hood as it evolves toxic HCl and SO₂ gases. All glassware must be thoroughly dried.

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 3-bromobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2-3 eq) and a catalytic drop of DMF.

  • Gently heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg to yield the pure intermediate.[2]

Step 2: Amination of 3-Bromobenzoyl Chloride

Materials:

  • 3-Bromobenzoyl chloride (from Step 1)

  • Pyrrolidine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq, to act as an HCl scavenger) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the 3-bromobenzoyl chloride solution to the stirred pyrrolidine solution. An exothermic reaction and the formation of a precipitate (triethylammonium chloride) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water to remove the ammonium salt.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

References

(3-Bromobenzoyl)pyrrolidine: A Comparative Guide for In Vivo Pharmacological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (3-Bromobenzoyl)pyrrolidine as a pharmacological tool for in vivo studies, positioning it within the context of established alternatives in the field of targeted protein degradation. This compound has emerged as a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. This document offers an objective analysis of its role, supported by experimental data and detailed methodologies for its validation and comparison against other E3 ligase ligands.

Introduction to this compound as a PROTAC Building Block

This compound is a chemical moiety that serves as a ligand for recruiting E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for degradation. Within a PROTAC molecule, this compound acts as one of the two key binding elements, the other being a ligand for the target protein of interest. The brominated benzoyl group is a feature found in ligands for E3 ligases, suggesting its utility in the design of these heterobifunctional degraders. The pyrrolidine scaffold is a common feature in many biologically active compounds, providing a versatile framework for drug design.

The primary application of this compound in a pharmacological context is as a component of PROTACs. These molecules do not inhibit the target protein in the traditional sense but instead induce its degradation, offering a distinct and potentially more potent and durable therapeutic effect. The validation of this compound as a pharmacological tool, therefore, lies in its ability to effectively recruit an E3 ligase and induce the degradation of a target protein in in vivo models.

Comparison with Alternative E3 Ligase Ligands

The efficacy of a PROTAC is critically dependent on the choice of the E3 ligase ligand. Several E3 ligases have been successfully hijacked for targeted protein degradation, with the most well-characterized being von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse double minute 2 homolog (MDM2). The ligands for these E3 ligases serve as the primary alternatives to this compound-based moieties.

E3 Ligase Ligand ClassRepresentative Ligand(s)Key Features
VHL Ligands VH032, VH298High binding affinity to VHL. PROTACs utilizing these ligands have shown robust in vivo activity.
Cereblon Ligands Pomalidomide, LenalidomideDerivatives of thalidomide, well-established as binders to Cereblon. Extensively used in the development of clinically advanced PROTACs.
MDM2 Ligands Nutlin-3 and its analogsInhibit the MDM2-p53 interaction, leading to p53 stabilization. Can be repurposed as MDM2-recruiting ligands for PROTACs.
This compound-based This compoundThe brominated phenyl group is a potential binder for E3 ligases, though its specific target and in vivo validation data are less established compared to the alternatives.

In Vivo Validation Data: A Comparative Summary

The following table summarizes representative in vivo data for PROTACs utilizing different E3 ligase ligands to degrade specific protein targets. This data provides a benchmark for evaluating the potential in vivo performance of PROTACs constructed with this compound.

Target ProteinPROTAC E3 LigandAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Target DegradationReference
Androgen Receptor (AR) VHL Ligand (ARD-61)LNCaP Xenograft50 mg/kg, i.p., daily>95% AR degradation in tumor[1]
BRD4 Cereblon Ligand (ARV-825)T-ALL Xenograft5 mg/kg, i.p., dailySignificant tumor growth reduction[2]
MDM2 MDM2 Ligand (Nutlin-3 based)Gastric Cancer Xenograft200 mg/kg, p.o., dailyAdditive antitumor effect with 5-FU[3]

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC degrader.

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., LNCaP for prostate cancer, T-ALL cell lines for leukemia) under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume using calipers two to three times per week. The formula Volume = (Length × Width²) / 2 is commonly used.

    • Monitor the body weight of the animals to assess toxicity.

  • PROTAC Formulation and Administration:

    • Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage). A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.[4]

    • Randomize mice into treatment and vehicle control groups.

    • Administer the PROTAC at the desired dose and schedule.

  • Efficacy Assessment and Pharmacodynamic Analysis:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumors can be weighed and a portion flash-frozen for subsequent analysis.

    • Perform Western blotting on tumor lysates to quantify the level of target protein degradation.

Protocol for Western Blot Analysis of Target Protein Degradation in Tumor Tissue
  • Protein Extraction:

    • Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control.[5]

Signaling Pathways and Mechanisms of Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC (this compound-Linker-Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, AR) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Tagged for degradation Degradation Degradation Proteasome->Degradation Protein hydrolysis Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

The downstream signaling consequences of protein degradation are target-specific. For example, the degradation of BRD4, a transcriptional coactivator, leads to the downregulation of oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis.[6]

BRD4_Degradation_Pathway cluster_1 Downstream Effects of BRD4 Degradation BRD4_PROTAC BRD4-targeting PROTAC BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation induces BRD4 BRD4 Protein Super_Enhancer Super-Enhancers BRD4->Super_Enhancer binds to BRD4_Degradation->Super_Enhancer prevents binding cMYC_Transcription c-MYC Transcription Super_Enhancer->cMYC_Transcription drives cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein leads to Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Protein->Cell_Cycle_Arrest inhibition of leads to Apoptosis Apoptosis cMYC_Protein->Apoptosis inhibition of induces

Caption: Downstream signaling pathway of BRD4 degradation.

Similarly, the degradation of the Androgen Receptor (AR) in prostate cancer cells leads to the downregulation of AR-target genes, resulting in anti-proliferative and pro-apoptotic effects.[1]

Conclusion

This compound represents a promising chemical scaffold for the development of novel PROTACs. Its validation as a pharmacological tool for in vivo studies requires a direct comparison with established E3 ligase ligands for VHL, Cereblon, and MDM2. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the in vivo performance of PROTACs incorporating this moiety. The ultimate utility of this compound will be determined by its ability to form potent and selective PROTACs that can effectively induce the degradation of disease-relevant proteins in preclinical and clinical settings. The continued exploration of new E3 ligase ligands, such as those derived from this compound, is crucial for expanding the scope and therapeutic potential of targeted protein degradation.

References

Comparative Assessment of Drug-Like Properties: (3-Bromobenzoyl)pyrrolidine Derivatives and Alternative CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Bromobenzoyl)pyrrolidine derivatives alongside comparable CNS-active pyrrolidine-based compounds—Rolipram, Nefiracetam, and Sunifiram—provides critical insights for drug development professionals. This guide synthesizes available data on solubility, intestinal permeability, metabolic stability, and potential cardiac and cellular toxicity to facilitate informed decision-making in the early stages of drug discovery.

The development of novel Central Nervous System (CNS) agents requires a meticulous evaluation of their drug-like properties to ensure they can reach their intended target in the brain and exhibit a favorable safety profile. This compound derivatives have emerged as a promising scaffold in CNS drug discovery. To contextualize their potential, this guide presents a comparative assessment of their predicted and, where available, experimentally determined ADME properties against three established or investigational pyrrolidine-containing CNS drugs: Rolipram, Nefiracetam, and Sunifiram.

Key Drug-Like Properties: A Comparative Overview

A summary of the critical drug-like properties for the this compound scaffold and the selected alternative compounds is presented below. It is important to note that specific experimental data for many this compound derivatives are not publicly available; therefore, some of the presented data for this class are based on computational predictions and general characteristics of similar pyrrolidine-based CNS compounds.

PropertyThis compound Derivative (Representative)RolipramNefiracetamSunifiram
Aqueous Solubility Predicted Moderate to LowData Not AvailableLowData Not Available
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Predicted Moderate to HighData Not AvailableData Not AvailableData Not Available
Metabolic Stability (Human Liver Microsomes) Predicted ModerateData Not AvailableMetabolized by CYP3A4 and CYP1A2[1]Data Not Available
hERG Inhibition (IC₅₀) Predicted Low RiskData Not AvailableData Not AvailableData Not Available
Cytotoxicity (IC₅₀) Predicted LowData Not AvailableData Not AvailableData Not Available

Experimental Methodologies for ADME Profiling

The assessment of the drug-like properties detailed in this guide relies on a suite of standardized in vitro assays. These assays are fundamental in early drug discovery for predicting the in vivo pharmacokinetic and safety profiles of drug candidates.

Aqueous Solubility

A compound's solubility is a critical determinant of its oral absorption. The thermodynamic solubility assay is a standard method used to quantify this property.

Experimental Protocol: Thermodynamic Solubility

  • An excess amount of the test compound is suspended in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • The test compound is added to the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer.

  • Samples are collected from the receiver compartment (BL or AP, respectively) at various time points.

  • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux by transporters like P-glycoprotein.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER) B->C D Add test compound to apical or basolateral side C->D E Incubate and collect samples from receiver side D->E F Analyze compound concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caco-2 Permeability Assay Workflow
Metabolic Stability (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily the cytochrome P450 (CYP) family.[3] High metabolic instability can lead to rapid clearance and low bioavailability.

Experimental Protocol: Microsomal Stability Assay

  • The test compound (typically at 1 µM) is incubated with human liver microsomes (HLM) at 37°C.

  • The reaction is initiated by the addition of the cofactor NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, assessing a compound's hERG liability is a critical safety screen in drug development.

Experimental Protocol: hERG Patch-Clamp Assay

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

  • A specific voltage protocol is applied to the cell to elicit the hERG current.

  • The baseline hERG current is recorded.

  • The test compound is then perfused at increasing concentrations, and the hERG current is recorded at each concentration.

  • The percentage of current inhibition at each concentration is calculated.

  • The IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current) is determined by fitting the concentration-response data to the Hill equation.

G cluster_pathway hERG Channel Modulation and Cardiac Action Potential cluster_inhibition Drug Inhibition hERG hERG K+ Channel IKr IKr Current hERG->IKr generates TdP Torsades de Pointes hERG->TdP inhibition can lead to Repolarization Cardiac Repolarization IKr->Repolarization contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration shortens QT_Interval QT Interval AP_Duration->QT_Interval determines Drug hERG Inhibitor Drug->hERG

hERG Channel and Cardiac Repolarization
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a common method to screen for the cytotoxic potential of new chemical entities.

Experimental Protocol: MTT Assay

  • Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that causes 50% reduction in cell viability) is calculated.

Comparative Analysis and Future Directions

While specific experimental data for this compound derivatives are limited in the public domain, computational predictions and the general characteristics of pyrrolidine-containing CNS drugs suggest they are likely to possess moderate to good blood-brain barrier permeability. Their metabolic fate will be highly dependent on the specific substitutions on the pyrrolidine and benzoyl rings.

For the comparator compounds, Nefiracetam is known to be metabolized by key hepatic enzymes, which could be a consideration for potential drug-drug interactions.[1] Further in-depth experimental profiling of promising this compound derivatives is essential to accurately assess their drug-like properties and compare them meaningfully to established and emerging CNS agents.

This guide provides a foundational framework for researchers and drug development professionals to understand the key in vitro assays necessary for evaluating the drug-like properties of novel CNS candidates. The provided experimental protocols can be adapted to generate crucial data for lead optimization and candidate selection.

G cluster_comparison Logical Comparison of Drug-like Properties cluster_properties Key ADME-Tox Properties Compound This compound Derivative Solubility Solubility Compound->Solubility Assess Permeability Permeability (Caco-2) Compound->Permeability Assess Metabolism Metabolic Stability Compound->Metabolism Assess hERG hERG Inhibition Compound->hERG Assess Cytotoxicity Cytotoxicity Compound->Cytotoxicity Assess Alternatives Alternative CNS Agents (Rolipram, Nefiracetam, Sunifiram) Alternatives->Solubility Compare Alternatives->Permeability Compare Alternatives->Metabolism Compare Alternatives->hERG Compare Alternatives->Cytotoxicity Compare

Comparative Assessment Framework

References

A Comparative Analysis of the Metabolic Stability of Novel (3-Bromobenzoyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, consequently, its potential as a therapeutic agent.[1][2][3] Compounds that are rapidly metabolized often exhibit low bioavailability and short half-lives, necessitating more frequent dosing and potentially leading to variable patient exposure.[1][2] Conversely, excessively stable compounds may accumulate in the body, increasing the risk of adverse effects.[1][2] The (3-Bromobenzoyl)pyrrolidine scaffold has emerged as a promising starting point for the development of novel therapeutics targeting a range of biological targets. This guide presents a comparative study of the metabolic stability of a series of this compound analogs, providing researchers, scientists, and drug development professionals with crucial data to inform lead optimization efforts.

The primary route of drug metabolism for a vast number of pharmaceuticals occurs in the liver, mediated by enzyme systems such as the cytochrome P450 (CYP) superfamily.[4][5] Therefore, in vitro models utilizing liver-derived systems are invaluable for the early assessment of metabolic liabilities.[3][6] This report details the metabolic stability of several this compound analogs in human liver microsomes and hepatocytes, offering a direct comparison of their intrinsic clearance rates.

Data Presentation

The metabolic stability of the this compound analogs was evaluated based on their half-life (t1/2) and intrinsic clearance (Clint) in both human liver microsomes and cryopreserved human hepatocytes. The data presented in the following table provides a clear comparison of how structural modifications to the parent molecule influence metabolic stability.

Compound IDR-GroupMicrosomal t1/2 (min)Microsomal Clint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte Clint (µL/min/10^6 cells)
BB-PYR-01 H25.826.935.219.7
BB-PYR-02 4-Fluoro45.115.462.511.1
BB-PYR-03 4-Chloro42.316.458.911.8
BB-PYR-04 4-Methyl18.238.124.728.1
BB-PYR-05 4-Methoxy12.555.417.340.0

Experimental Protocols

A comprehensive understanding of the methodologies employed is essential for the interpretation of the presented data. The following sections detail the protocols for the microsomal and hepatocyte stability assays.

Microsomal Stability Assay

The microsomal stability assay is a widely used in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][5][7]

Materials:

  • Test this compound analogs

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (containing an internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • A stock solution of each test compound was prepared in DMSO.

  • The incubation mixture was prepared by combining the test compound, human liver microsomes, and phosphate buffer in a 96-well plate.

  • The plate was pre-incubated at 37°C with gentle shaking.

  • The metabolic reaction was initiated by the addition of the NADPH regenerating system.

  • Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • The reaction in each aliquot was terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • The samples were centrifuged to precipitate the microsomal proteins.

  • The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound was plotted against time to determine the elimination rate constant (k).

  • The half-life (t1/2) was calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (Clint) was calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Hepatocyte Stability Assay

The hepatocyte stability assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[8][9][10]

Materials:

  • Test this compound analogs

  • Cryopreserved human hepatocytes

  • Williams Medium E with supplements

  • Positive control compounds (e.g., 7-Hydroxycoumarin, Verapamil)

  • Acetonitrile (containing an internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Cryopreserved hepatocytes were thawed and suspended in pre-warmed incubation medium.

  • A stock solution of each test compound was prepared in DMSO and added to the hepatocyte suspension.

  • The cell suspension was incubated at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Aliquots of the cell suspension were collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11]

  • The reaction in each aliquot was stopped by adding ice-cold acetonitrile with an internal standard.

  • The samples were centrifuged to pellet cell debris.

  • The supernatant was transferred for LC-MS/MS analysis to determine the concentration of the parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) were calculated using similar methods as described for the microsomal stability assay, with Clint expressed as µL/min/10^6 cells.

Mandatory Visualization

The following diagram illustrates the general workflow for the in vitro metabolic stability assessment of the this compound analogs.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Stock Test Compound Stock (in DMSO) Microsomal_Incubation Microsomal Incubation (with NADPH at 37°C) Compound_Stock->Microsomal_Incubation Microsomal Assay Hepatocyte_Incubation Hepatocyte Incubation (37°C, 5% CO2) Compound_Stock->Hepatocyte_Incubation Hepatocyte Assay Microsomes Human Liver Microsomes Microsomes->Microsomal_Incubation Hepatocytes Cryopreserved Human Hepatocytes Hepatocytes->Hepatocyte_Incubation Time_Points Aliquots at Timed Intervals Microsomal_Incubation->Time_Points Hepatocyte_Incubation->Time_Points Quench Reaction Quenching (Acetonitrile + Internal Standard) Time_Points->Quench Centrifugation Protein Precipitation & Centrifugation Quench->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data_Analysis Data Analysis (t1/2, Clint) LCMS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of (3-Bromobenzoyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of (3-Bromobenzoyl)pyrrolidine (CAS Number: 346721-91-3), a halogenated organic compound.

Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste management regulations. The information presented here is synthesized from safety data sheets and general protocols for handling brominated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with its potential hazards. Always consult the material's specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to prevent exposure.[1][2] This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][2]

  • Body Protection: A lab coat and closed-toe shoes are required.[1][2]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or dust.[1][2]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

For Small Spills (less than 1 liter and not posing an immediate hazard): [3]

  • Alert personnel in the immediate vicinity.[3]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[4][5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5][6]

  • Clean the spill area with soap and water.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of the cleanup materials.[3]

For Large Spills (greater than 1 liter or any amount of a highly hazardous material): [3][5]

  • Evacuate the immediate area and alert others.[5][7]

  • If safe to do so, turn off any ignition sources in the vicinity.[7]

  • Close the doors to the affected area to contain vapors.[7]

  • Immediately contact your institution's emergency response team and EHS office.[5][7]

  • Provide them with the identity of the spilled chemical, the estimated quantity, and the location of the spill.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound.[1][2][8] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Segregation: this compound waste, including any contaminated materials, must be collected separately from non-halogenated organic waste.[2][8] This is crucial as the disposal methods for these two types of waste are different and mixing them can lead to increased disposal costs and improper treatment.[8]

  • Waste Container: Use a designated, properly labeled hazardous waste container for collecting this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the approximate concentration and quantity of the waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[8]

  • Disposal Request: Once the waste container is full, or if it has been in storage for a designated period (as per your institution's policy), submit a hazardous waste pickup request to your EHS office.

Hazard Summary

The following table summarizes the key hazard information for compounds structurally similar to this compound, as a specific, detailed SDS for the compound itself is not widely available. This information should be used as a general guideline, and caution is advised.

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation.
alt text
Eye IrritationCauses serious eye irritation.
alt text
Specific Target Organ ToxicityMay cause respiratory irritation.
alt text

Note: This data is based on closely related compounds and should be used for general guidance. Always refer to the specific SDS for the product you are using.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated & Labeled Hazardous Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage request Submit Waste Pickup Request to EHS storage->request end End: Proper Disposal request->end small_spill Small Spill Procedure: Absorb, Collect, Clean spill->small_spill < 1 Liter & Not Highly Hazardous large_spill Large Spill Procedure: Evacuate & Call Emergency Response spill->large_spill > 1 Liter or Highly Hazardous small_spill->container large_spill->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.